N-benzyl-N-ethyl-3-nitrobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-ethyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-17(12-13-7-4-3-5-8-13)16(19)14-9-6-10-15(11-14)18(20)21/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLGRXNVNFTMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-benzyl-N-ethyl-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Synthesis Methodology
The synthesis of N-benzyl-N-ethyl-3-nitrobenzamide can be effectively achieved via a nucleophilic acyl substitution reaction, specifically an amidation reaction between 3-nitrobenzoyl chloride and N-benzylethylamine. This reaction, often carried out under Schotten-Baumann conditions, is a robust and widely used method for the formation of amide bonds.
Proposed Synthetic Scheme
The overall reaction is as follows:
Figure 1: Proposed synthesis of this compound.
The synthesis is a two-step process starting from 3-nitrobenzoic acid:
-
Formation of the Acid Chloride: 3-nitrobenzoic acid is converted to the more reactive 3-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a common and effective method[1].
-
Amidation: The resulting 3-nitrobenzoyl chloride is then reacted with N-benzylethylamine in the presence of a base to yield the final product, this compound. The base, often an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen chloride byproduct generated during the reaction[2][3].
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of this compound.
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N-benzylethylamine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (Et₃N) or Pyridine
-
5% Aqueous Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 3-Nitrobenzoyl Chloride[1]
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂ fumes), add 3-nitrobenzoic acid (1 equivalent).
-
Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude 3-nitrobenzoyl chloride, a yellow solid or oil, is typically used in the next step without further purification[1].
Step 2: Synthesis of this compound[3]
-
Dissolve N-benzylethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization
The successful synthesis of this compound would be confirmed through various analytical techniques. Below are the predicted characterization data based on analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₆N₂O₃ |
| Molecular Weight | 284.31 g/mol |
| Appearance | Pale yellow solid |
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound. These predictions are based on the known spectral data of similar molecules such as N-benzylbenzamide[4][5][6], 3-nitrobenzamide[7][8][9][10], and N-ethylbenzamide[11].
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 7.2-8.5 ppm. The protons on the 3-nitrophenyl ring are expected to be further downfield due to the electron-withdrawing nitro group. Benzyl CH₂: A singlet at approximately δ 4.6-4.8 ppm. Ethyl CH₂: A quartet at approximately δ 3.4-3.6 ppm. Ethyl CH₃: A triplet at approximately δ 1.1-1.3 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 165-170 ppm. Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded. Benzyl CH₂ Carbon: A signal around δ 50-55 ppm. Ethyl CH₂ Carbon: A signal around δ 40-45 ppm. Ethyl CH₃ Carbon: A signal around δ 12-15 ppm. |
| IR Spectroscopy | C=O (Amide): A strong absorption band around 1630-1680 cm⁻¹. N-O (Nitro group): Two characteristic strong absorption bands, one symmetric stretch around 1340-1360 cm⁻¹ and one asymmetric stretch around 1520-1540 cm⁻¹. C-N Stretch: An absorption band around 1200-1300 cm⁻¹. Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹. Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): An expected peak at m/z = 284. Key Fragments: Fragmentation may lead to peaks corresponding to the 3-nitrobenzoyl cation (m/z = 150), the benzyl cation (m/z = 91), and the tropylium ion (m/z = 91). |
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
A flowchart of the synthesis process.
Logical Relationship of Reactants and Product
This diagram shows the relationship between the starting materials, intermediate, and the final product in the synthesis.
Reactant and product relationship diagram.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. By leveraging established chemical principles and analogous data, researchers can confidently approach the preparation and identification of this compound. The detailed protocols and predicted data serve as a foundational resource for further investigation and application in drug development and medicinal chemistry.
References
- 1. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 2. 4-(Methylamino)-3-nitrobenzoyl chloride | 82357-48-0 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum [chemicalbook.com]
- 6. N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum [m.chemicalbook.com]
- 7. 3-NITROBENZAMIDE(645-09-0) IR Spectrum [m.chemicalbook.com]
- 8. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-NITROBENZAMIDE(645-09-0) 1H NMR [m.chemicalbook.com]
- 11. Benzamide, N-ethyl- [webbook.nist.gov]
Spectroscopic and Synthetic Profile of N-benzyl-N-ethyl-3-nitrobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound, N-benzyl-N-ethyl-3-nitrobenzamide. While direct experimental data for this specific molecule is not currently available in the surveyed literature, this guide furnishes predicted spectroscopic data based on closely related analogues and details a robust experimental protocol for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and analysis of novel benzamide derivatives.
Spectroscopic Data of Analogue Compounds
To approximate the spectroscopic characteristics of this compound, data from structurally similar compounds are presented below. These analogues provide a basis for predicting the spectral features of the target molecule.
Table 1: 1H NMR Spectroscopic Data of Analogue Compounds
| Compound | Solvent | Chemical Shift (δ) in ppm |
| N-benzylbenzamide | CDCl3 | 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1. Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5. Hz, 2H) |
| 3-nitrobenzamide | DMSO-d6 | 8.65 (t, 1H), 8.40 (ddd, 1H), 8.25 (s, 1H), 7.75 (t, 1H), 7.70 (s, 1H) |
| N-benzyl-4-nitrobenzamide | Not Specified | 8.29 (d, 2H), 7.98 (d, 2H), 7.40-7.25 (m, 5H), 4.68 (d, 2H) |
Table 2: 13C NMR Spectroscopic Data of Analogue Compounds
| Compound | Solvent | Chemical Shift (δ) in ppm |
| N-benzylbenzamide | CDCl3 | 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7,. 127.1, 44.2 |
| 3-nitrobenzamide | DMSO-d6 | 165.8, 147.9, 135.9, 133.5, 130.2, 126.3, 122.0 |
Table 3: IR Spectroscopic Data of Analogue Compounds
| Compound | Technique | Key Absorption Bands (cm-1) |
| N-benzylbenzamide | Not Specified | 3298 (N-H), 3064, 3032 (C-H, aromatic), 1641 (C=O, amide I), 1541 (N-H bend, amide II) |
| 3-nitrobenzamide | KBr disc | 3370, 3180 (N-H), 1670 (C=O), 1530 (NO2, asymmetric), 1350 (NO2, symmetric) |
Table 4: Mass Spectrometry Data of Analogue Compounds
| Compound | Ionization Method | [M+H]+ (m/z) | Key Fragments (m/z) |
| N-benzylbenzamide | ESI | 212.1 | 105 (C6H5CO)+, 91 (C7H7)+ |
| 3-nitrobenzamide | GC-MS | 167.0 | 150, 121, 104, 92, 76 |
Experimental Protocols
As no direct synthesis for this compound has been reported, a detailed protocol based on the well-established Schotten-Baumann reaction is provided below. This method involves the acylation of a secondary amine with an acyl chloride and is a standard procedure for the preparation of N,N-disubstituted amides. A patent for a similar compound, N-methyl-4-(methylamino)-3-nitrobenzamide, utilizes a comparable two-step process involving the formation of an acyl chloride followed by amidation.
Synthesis of this compound
This procedure is divided into two main stages: the synthesis of 3-nitrobenzoyl chloride and the subsequent reaction with N-ethylbenzylamine.
Part 1: Synthesis of 3-nitrobenzoyl chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1 equivalent).
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl2, 2-3 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be used in the next step without further purification.
Part 2: Synthesis of this compound
-
Reaction Setup: In a separate flask, dissolve N-ethylbenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Cool the amine solution in an ice bath. Add the crude 3-nitrobenzoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using standard spectroscopic techniques (NMR, IR, MS) and compare the obtained data with the expected values based on the analogue data provided.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the general process of spectroscopic analysis for a novel compound like this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis of a synthesized compound.
Solubility Profile of N-benzyl-N-ethyl-3-nitrobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of a compound is a critical physicochemical property that significantly influences its bioavailability, formulation, and efficacy in drug discovery and development. This technical guide provides a comprehensive overview of the predicted solubility of N-benzyl-N-ethyl-3-nitrobenzamide, a substituted aromatic amide. In the absence of specific experimental data in publicly accessible literature, this document outlines a theoretical solubility profile based on the molecule's structural characteristics and established chemical principles. Furthermore, it presents a detailed experimental protocol for the accurate determination of its thermodynamic solubility using the industry-standard saturation shake-flask method. This guide is intended to serve as a foundational resource for researchers working with this compound or structurally related molecules.
Introduction and Theoretical Solubility Profile
This compound is a tertiary amide with a molecular structure incorporating several key functional groups that dictate its solubility behavior. Understanding these influences is paramount for designing appropriate solvent systems for synthesis, purification, formulation, and biological screening.
The molecule's structure consists of:
-
A tertiary amide group : This group can act as a hydrogen bond acceptor via its carbonyl oxygen and nitrogen lone pair, but it lacks a proton on the nitrogen to act as a hydrogen bond donor. This inability to donate hydrogen bonds typically reduces solubility in protic solvents like water compared to primary or secondary amides.[1][2]
-
An aromatic nitro group (-NO₂) at the meta position : The nitro group is highly polar and a strong electron-withdrawing group. While its polarity can enhance interactions with polar solvents, it also contributes to strong crystal lattice energy, which can decrease solubility. Aromatic nitro compounds are generally sparingly soluble in water but readily dissolve in many organic solvents.[3][4]
-
A benzyl group and an ethyl group attached to the amide nitrogen: These alkyl and aryl groups are non-polar and hydrophobic. Their presence significantly increases the lipophilic character of the molecule, further reducing its affinity for aqueous media.[1]
Based on the principle of "like dissolves like," a qualitative prediction of solubility in various solvent classes can be established.
Predicted Solubility Data
The following table summarizes the predicted solubility of this compound in common laboratory solvents, based on its structural analysis. These are predictive assessments and should be confirmed by experimental measurement.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large hydrophobic surface area of the benzyl and phenyl rings, combined with the lack of an N-H hydrogen bond donor, outweighs the polarity of the amide and nitro groups.[1][2] |
| Methanol / Ethanol | Polar Protic | Low to Moderate | Alcohols can engage in hydrogen bonding with the amide's oxygen and have alkyl portions that can solvate the non-polar parts of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar and aromatic compounds, including nitroarenes.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of effectively solvating the polar functional groups and the aromatic rings of the molecule. |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is polar but generally a weaker solvent for complex organic solids than DMSO or DMF. Moderate solubility is expected. |
| Acetone | Polar Aprotic | Moderate | Acetone's polarity and ability to accept hydrogen bonds suggest it will be a reasonably good solvent for this compound. |
| Dichloromethane (DCM) | Moderately Polar | Moderate to High | DCM is effective at dissolving a wide range of organic compounds and should be a suitable solvent. |
| Toluene | Non-Polar (Aromatic) | Low to Moderate | The aromatic character of toluene allows for favorable π-π stacking interactions with the molecule's benzene rings, but its low polarity may limit its ability to disrupt the crystal lattice formed by the polar groups. |
| Hexane / Heptane | Non-Polar (Aliphatic) | Insoluble | The high polarity of the amide and nitro functional groups prevents dissolution in highly non-polar aliphatic solvents.[3] |
Experimental Protocol: Determination of Thermodynamic Solubility
This section provides a detailed methodology for determining the equilibrium (thermodynamic) solubility of this compound using the saturation shake-flask method. This method is considered the gold standard for its reliability and accuracy.[5]
3.1. Objective To quantitatively determine the solubility of this compound in a selected solvent at a constant temperature (e.g., 25 °C or 37 °C).
3.2. Principle An excess of the solid compound is added to a known volume of the solvent to create a slurry. The mixture is agitated for an extended period to ensure that a thermodynamic equilibrium is reached between the undissolved solid and the dissolved solute, forming a saturated solution. The concentration of the solute in the clear, saturated supernatant is then determined analytically.[6][7]
3.3. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg sensitivity)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator placed in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.4. Procedure
Step 1: Preparation of Standard Solutions for Calibration
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a solvent in which it is highly soluble) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the same solvent to create a series of at least five standard solutions of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response (e.g., peak area) versus concentration.
Step 2: Sample Preparation and Equilibration
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 5-10 mg).
-
Record the exact mass of the compound added.
-
Add a precise volume of the test solvent (e.g., 2 mL) to the vial.
-
Securely cap the vial and place it on the orbital shaker within the temperature-controlled incubator (e.g., 25 °C).
-
Agitate the vials at a constant speed (e.g., 200 rpm) for at least 24 hours to allow the system to reach equilibrium.[7] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility results should be consistent.[8]
Step 3: Phase Separation
-
After the equilibration period, remove the vials from the shaker and let them stand undisturbed at the test temperature for at least one hour to allow larger particles to settle.
-
To completely separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[9]
-
Alternatively, or in addition, carefully draw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from entering the analytical sample.[6]
Step 4: Analysis and Quantification
-
Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards (e.g., HPLC-UV).
-
Record the analytical response (e.g., peak area).
Step 5: Calculation
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution (i.e., the solubility) using the following formula:
Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor
Where the Dilution Factor = (Final volume of diluted sample) / (Initial volume of supernatant)
3.5. Data Reporting Report the solubility in standard units such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was performed.
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide on the Potential Mechanism of Action of N-benzyl-N-ethyl-3-nitrobenzamide
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action, quantitative biological data, or experimental protocols for N-benzyl-N-ethyl-3-nitrobenzamide. This document provides an overview of the known biological activities and mechanisms of the broader class of nitrobenzamide and N-substituted benzamide derivatives to offer potential insights into the compound of interest.
Introduction
This compound belongs to the chemical class of N-substituted benzamides, which are characterized by a benzoyl group linked to a nitrogen atom that is further substituted. The presence of a nitro group on the benzene ring and benzyl and ethyl groups on the amide nitrogen defines its specific structure. While this particular molecule is not well-documented in research literature, its structural motifs are present in various biologically active compounds. This guide synthesizes findings from related nitrobenzamide derivatives to hypothesize potential mechanisms of action and biological effects.
Nitro compounds, in general, are known for a wide spectrum of biological activities, including antimicrobial, antineoplastic, and anti-inflammatory effects. The nitro group can be crucial for the molecule's electronic properties and its interactions with biological targets.[1][2] N-substituted benzamides have also been explored for a range of pharmacological applications, from central nervous system disorders to cancer therapy.[3][4][5]
Potential Mechanisms of Action and Biological Activities of Nitrobenzamide Derivatives
Based on studies of structurally related compounds, this compound could potentially exhibit one or more of the following biological activities.
Several studies have demonstrated the potent anti-tumor activities of novel 4-substituted-3-nitrobenzamide derivatives against various cancer cell lines.[6][7] The proposed mechanisms for related N-substituted benzamides often involve the inhibition of key enzymes in cancer progression, such as histone deacetylases (HDACs).[4][8]
-
Hypothetical Signaling Pathway for Anti-Tumor Activity
Caption: Hypothetical inhibition of HDAC by a nitrobenzamide derivative.
Nitro-containing compounds have a long history as antimicrobial agents.[1] Their mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress and damage cellular macromolecules. Some N-alkyl nitrobenzamides have shown promising antitubercular activities, potentially by inhibiting essential enzymes like decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) involved in cell wall synthesis.[9]
-
Hypothetical Experimental Workflow for Antimicrobial Screening
Caption: Generalized workflow for determining the MIC of a test compound.
Certain nitrobenzamide derivatives have been evaluated for their anti-inflammatory properties. The mechanism can involve the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS).[10] They may also downregulate the expression of other inflammatory mediators like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[10]
Substituted benzamides are a well-known class of drugs that act on the CNS, particularly as modulators of dopaminergic neurons.[11] Compounds like amisulpride are selective for D2 and D3 dopamine receptors. Depending on the dose, they can either enhance dopaminergic transmission by blocking presynaptic autoreceptors or inhibit it by blocking postsynaptic receptors.[11] While the specific this compound has not been studied in this context, its core benzamide structure suggests that CNS activity could be a possibility.
Quantitative Data for Related Nitrobenzamide Derivatives
The following table summarizes quantitative data from studies on various nitrobenzamide derivatives, demonstrating their biological activities.
| Compound Class | Activity | Assay | Cell Line/Target | Measurement | Value (µM) | Reference |
| 4-Substituted-3-nitrobenzamides | Anti-tumor | SRB Assay | HCT-116 | GI₅₀ | 1.904 - 2.111 | [6],[7] |
| 4-Substituted-3-nitrobenzamides | Anti-tumor | SRB Assay | MDA-MB-435 | GI₅₀ | 1.008 - 3.586 | [6] |
| 4-Substituted-3-nitrobenzamides | Anti-tumor | SRB Assay | HL-60 | GI₅₀ | 1.993 - 3.778 | [6] |
| Nitro-substituted benzamides | Anti-inflammatory | NO Inhibition | RAW 264.7 | IC₅₀ | 3.7 - 5.3 | [10] |
SRB: Sulforhodamine B; GI₅₀: 50% Growth Inhibition; IC₅₀: 50% Inhibitory Concentration; NO: Nitric Oxide.
Experimental Protocols for Key Assays
Below are generalized methodologies for assays commonly used to evaluate the biological activities of nitrobenzamide derivatives.
This assay is used to measure drug-induced cytotoxicity and cell proliferation.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., a nitrobenzamide derivative) and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.
-
Measurement: The absorbance is read on a plate reader at a wavelength of approximately 515 nm. The GI₅₀ value is calculated from the dose-response curve.
This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with an inflammatory agent like LPS.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production, and incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Quantification: The absorbance is measured at approximately 540 nm. The IC₅₀ value is determined by comparing the nitrite concentrations in treated versus untreated (but stimulated) cells.
Conclusion
While direct experimental data on this compound is currently unavailable, the existing literature on the broader class of nitrobenzamide derivatives provides a valuable framework for predicting its potential biological activities. Based on its structural features, it is plausible that this compound could exhibit anti-tumor, antimicrobial, or anti-inflammatory properties. The hypothetical mechanisms outlined in this guide, such as the inhibition of HDACs or the modulation of inflammatory pathways, offer starting points for future investigation. Empirical testing through established protocols, such as the SRB and NO inhibition assays, is necessary to elucidate the specific mechanism of action and therapeutic potential of this compound.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Properties of N-substituted Benzamides as Radio- and ... - Jianyi Hua - Google Books [books.google.com]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.uniupo.it [research.uniupo.it]
A Technical Guide to the Potential Biological Activity of N-benzyl-N-ethyl-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of the novel chemical entity, N-benzyl-N-ethyl-3-nitrobenzamide. Due to the absence of direct empirical data on this specific molecule, this document synthesizes information from structurally analogous compounds and the known pharmacological effects of its core chemical motifs: the 3-nitrobenzamide scaffold and N-alkyl substitutions. The primary predicted mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. This guide outlines potential therapeutic applications, detailed experimental protocols for validation, and visual workflows to guide future research.
Introduction
This compound is a synthetic molecule belonging to the substituted benzamide class of compounds. While this specific molecule is not extensively studied, its structural components suggest a strong potential for biological activity. The nitrobenzamide core is a well-established pharmacophore present in numerous compounds with diverse biological effects, including antimicrobial and anti-inflammatory properties.[1][2] Notably, the related compound, 3-aminobenzamide (the reduced form of 3-nitrobenzamide), is a known inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[3] PARP inhibitors have garnered significant attention in oncology, particularly for the treatment of cancers with deficiencies in DNA repair mechanisms.[4][5]
The N-benzyl and N-ethyl substitutions on the amide nitrogen are predicted to modulate the compound's physicochemical properties, such as lipophilicity and steric hindrance, which can significantly influence its potency, selectivity, and pharmacokinetic profile.
Predicted Biological Activity and Mechanism of Action
Based on its structural similarity to known PARP inhibitors, the primary hypothesized biological activity of this compound is the inhibition of PARP enzymes .
PARP Inhibition
PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair enzymes.[4]
Inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes (e.g., BRCA1/2), the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
The proposed mechanism of action for this compound involves competitive binding to the NAD+ binding site of the PARP catalytic domain, thereby preventing the synthesis of PAR and disrupting the DNA repair process.
Other Potential Activities
-
Anti-inflammatory Activity: Some nitrobenzamide derivatives have shown anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[2]
-
Antimicrobial Activity: Nitroaromatic compounds are known for their broad-spectrum antimicrobial effects, which are often mediated by the generation of reactive nitrogen species that can damage microbial DNA and proteins.[6][7][8]
-
Antitubercular Activity: N-alkyl nitrobenzamides have been investigated as potential inhibitors of essential enzymes in Mycobacterium tuberculosis, such as decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).[1]
Quantitative Data from Analogous Compounds
No quantitative data for this compound is currently available. The following table summarizes the inhibitory concentrations (IC50) of related nitrobenzamide and benzamide compounds against various biological targets to provide a comparative context for future studies.
| Compound Class | Specific Compound | Target | IC50 Value | Reference |
| Nitrobenzamides | Compound 5 (a dinitrobenzamide derivative) | Nitric Oxide Production (LPS-induced) | 3.7 µM | [2] |
| Compound 6 (a trinitrobenzamide derivative) | Nitric Oxide Production (LPS-induced) | 5.3 µM | [2] | |
| Benzamide PARP Inhibitors | PF-01367338 | PARP Enzyme Activity | 5 nM | [9] |
| Iniparib (activated form) | PARP Activity in cell lysates | 200 nM | [9] | |
| Antitubercular Nitrobenzamides | 3,5-dinitrobenzamide derivatives | M. tuberculosis | MIC of 16 ng/mL | [1] |
Experimental Protocols
To validate the predicted biological activity of this compound, a systematic series of in vitro and cell-based assays are recommended.
General Experimental Workflow
The following diagram outlines a logical workflow for the initial screening and characterization of this compound.
In Vitro PARP1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1.
Principle: This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins (H1)
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well plates (high-binding)
Procedure:
-
Coat a 96-well plate with histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Cellular Cytotoxicity Assay in BRCA-proficient and -deficient Cell Lines
Objective: To assess the selective cytotoxicity of the compound in cancer cells with and without a functional homologous recombination pathway.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
BRCA-proficient cell line (e.g., MCF-7)
-
BRCA-deficient cell line (e.g., MDA-MB-436)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.
Conclusion
This compound is a promising candidate for investigation as a novel therapeutic agent. Its structural features strongly suggest a potential for PARP inhibition, a clinically validated mechanism in oncology. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its biological activity, starting from in vitro enzyme assays to cell-based cytotoxicity and mechanism-of-action studies. Successful validation of its predicted activity could pave the way for its development as a targeted therapy for cancers with DNA repair deficiencies. Further research into its anti-inflammatory and antimicrobial properties may also reveal additional therapeutic opportunities.
References
- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. All PARP inhibitors are not equal: An in vitro mechanistic comparison of PF-01367338 to iniparib. - ASCO [asco.org]
A Technical Review of N-Benzyl-N-substituted-nitrobenzamides and Their Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
This technical guide provides a comprehensive literature review of N-benzyl-N-ethyl-3-nitrobenzamide and its structurally related analogs. The focus is on the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds. Due to the limited specific research on this compound, this review extends to close analogs to provide a broader understanding of the chemical space and potential applications for researchers, scientists, and drug development professionals.
Synthesis of N-Benzyl-N-substituted-benzamides
The synthesis of N-substituted benzamides, including N-benzyl-N-substituted-nitrobenzamides, typically involves the acylation of a corresponding secondary amine with a substituted benzoyl chloride. A general synthetic approach is outlined below.
General Synthetic Protocol
A common method for the synthesis of these analogs is the Schotten-Baumann reaction, which involves the reaction of a substituted benzoyl chloride with an N-substituted benzylamine in the presence of a base.
Experimental Protocol: Synthesis of N-benzyl-N-arylcyanamides
A described method for a related class of compounds, N-benzyl-N-arylcyanamides, involves the N-benzylation of arylcyanamides with benzyl bromide under ultrasound irradiation at room temperature, which has been reported to provide excellent yields.[1] For the synthesis of N-benzyl-N-substituted-benzamides, a more traditional approach is the coupling of a substituted benzoic acid with an amine.
Experimental Protocol: Carbodiimide-mediated Amide Coupling
A frequently employed method for synthesizing N-phenylbenzamide analogs involves a carbodiimide-mediated amide-coupling reaction.[2]
-
Materials: Substituted benzoic acid, substituted aniline (or in this context, N-substituted benzylamine), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a suitable solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Procedure:
-
The substituted benzoic acid (1 equivalent) is dissolved in the chosen solvent.
-
EDCI (1.1 to 1.5 equivalents) is added to the solution to activate the carboxylic acid.
-
The N-substituted benzylamine (1 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, usually by column chromatography or recrystallization.
-
This general protocol can be adapted for the synthesis of this compound by using 3-nitrobenzoic acid and N-ethylbenzylamine as starting materials.
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for this compound is scarce in the public domain, the biological activities of related benzamide analogs have been explored, particularly as antiproliferative, antischistosomal, and TRPV1 antagonists.
Antiproliferative Activity
Quinoxaline derivatives containing a benzamide moiety have been investigated as antiproliferative agents. For instance, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and tested against various cancer cell lines, with some compounds exhibiting activity comparable to doxorubicin.[3] The mechanism of action for some of these compounds is suggested to be the inhibition of HDAC6.[3]
Antischistosomal Activity
N-phenylbenzamide analogs have shown in vitro and in vivo antischistosomal properties.[2] Structure-activity relationship studies on these compounds have indicated that electron-withdrawing substituents on the benzamide ring are beneficial for potency.[2] Specifically, analogs with nitro groups have demonstrated significant activity. For instance, di-para substituted analogs with a nitro group were found to be active, and moving the nitro substituent on the anilide portion to the meta position enhanced potency.[2]
TRPV1 Antagonism
A series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with a substituted benzyl C-region have been investigated as potent TRPV1 antagonists.[4][5] These compounds have shown promise as analgesics in neuropathic pain models without the side effect of hyperthermia.[5]
Quantitative Data on Analogs
The following table summarizes available quantitative data for some analogs of this compound. Due to the limited data on the exact target molecule, this table includes data on related structures to provide a basis for comparison and to illustrate the effects of structural modifications.
| Compound/Analog | Activity | Assay | IC50/EC50/Ki | Reference |
| Antischistosomal N-phenylbenzamide Analogs | ||||
| Di-para substituted analog with p-NO2 | Antischistosomal | Adult S. mansoni worm assay | Active | [2] |
| Di-para substituted analog with m-NO2 | Antischistosomal | Adult S. mansoni worm assay | Enhanced Potency | [2] |
| TRPV1 Antagonist Analogs | ||||
| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analog 43 | hTRPV1 Antagonism | Capsaicin-induced activity | Ki(CAP) = 0.3 nM | [5] |
| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analog 44S | hTRPV1 Antagonism | Capsaicin-induced activity | Ki(CAP) = 0.3 nM | [5] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the synthesis and potential mechanism of action, the following diagrams are provided in DOT language.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of N-benzyl-N-substituted-benzamide analogs.
Caption: General workflow for the synthesis and purification of N-benzyl-N-substituted-benzamide analogs.
Hypothetical Signaling Pathway Inhibition
Based on the activity of related compounds, a hypothetical mechanism of action could involve the inhibition of a specific signaling pathway. The following diagram illustrates a simplified, hypothetical pathway where a benzamide analog inhibits a kinase, leading to a downstream effect.
Caption: Hypothetical signaling pathway showing inhibition of a target kinase by a benzamide analog.
Conclusion
This technical guide has provided a review of the available literature on this compound and its analogs. While specific data on the title compound is limited, the broader class of N-benzyl-N-substituted-benzamides demonstrates a range of biological activities, including antiproliferative and antischistosomal effects, as well as TRPV1 antagonism. The synthetic routes are well-established, typically involving amide coupling reactions. The structure-activity relationships, particularly the influence of electron-withdrawing groups like the nitro moiety, suggest a promising area for further investigation and drug development. Future research focusing on the systematic evaluation of analogs of this compound could lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
- 4. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"discovery and history of N-benzyl-N-ethyl-3-nitrobenzamide"
An In-depth Technical Guide on the Synthesis and Potential Evaluation of N-benzyl-N-ethyl-3-nitrobenzamide
Disclaimer: this compound is not a widely studied compound in publicly available scientific literature. As such, a detailed history of its discovery and extensive biological data are not available. This guide, therefore, provides a prospective framework for its synthesis, characterization, and potential evaluation based on established principles of medicinal chemistry and drug discovery. The experimental data presented herein is illustrative and should be considered hypothetical.
Introduction
This compound is a small molecule belonging to the benzamide class of compounds. The presence of the nitro group, a strong electron-withdrawing group, on the benzoyl ring, along with the N,N-disubstituted amide functionality, suggests its potential as a scaffold in medicinal chemistry. Nitroaromatic compounds have been explored for a variety of biological activities, although they can also present toxicological challenges. This document outlines a potential synthetic route and a hypothetical workflow for the biological evaluation of this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through a standard amidation reaction.
Proposed Synthetic Route
The most direct approach involves the coupling of 3-nitrobenzoyl chloride with N-benzylethylamine.
-
Step 1: Preparation of 3-nitrobenzoyl chloride. 3-nitrobenzoic acid can be converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Step 2: Amide bond formation. The freshly prepared 3-nitrobenzoyl chloride is then reacted with N-benzylethylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N-benzylethylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Synthesis of 3-nitrobenzoyl chloride: To a solution of 3-nitrobenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and then reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.
-
Synthesis of this compound: Dissolve N-benzylethylamine (1.1 eq) and triethylamine (1.5 eq) in dry DCM. Cool the solution to 0 °C. Add a solution of the crude 3-nitrobenzoyl chloride (1.0 eq) in dry DCM dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization
The structure and purity of the final compound would be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Hypothetical Biological Evaluation
Given the lack of specific data, we propose a general workflow for assessing the biological activity of this compound. This workflow is illustrative of a standard early-stage drug discovery process.
Caption: Hypothetical workflow for the evaluation of a novel compound.
Illustrative Quantitative Data
The following tables represent the type of data that would be generated during the biological evaluation of this compound. This data is purely illustrative.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | > 10,000 |
| Kinase D | 800 |
Table 2: Hypothetical In Vitro ADME Properties
| Parameter | Value |
| Microsomal Stability (t½, min) | 35 |
| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 5.2 |
| Plasma Protein Binding (%) | 95 |
| Aqueous Solubility (µM) | 12 |
Plausible Signaling Pathway Involvement
Many small molecule inhibitors target protein kinases involved in cell signaling pathways that are dysregulated in diseases like cancer. A hypothetical target for a novel benzamide could be a kinase within a critical oncogenic pathway, such as the MAPK/ERK pathway.
Caption: Illustrative inhibition of the MAPK/ERK signaling pathway.
Conclusion
While this compound is not a well-documented compound, this guide provides a comprehensive framework for its synthesis and potential evaluation. The outlined protocols and workflows are based on standard practices in medicinal chemistry and drug discovery and can serve as a foundation for researchers interested in exploring this and other novel chemical entities. Further investigation would be required to determine if this compound possesses any significant biological activity.
N-benzyl-N-ethyl-3-nitrobenzamide: A Technical Guide for Research Professionals
Disclaimer: Information regarding the specific research chemical N-benzyl-N-ethyl-3-nitrobenzamide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for this compound and closely related analogs. The experimental protocols and potential biological activities described herein are largely extrapolated from research on structurally similar compounds and should be considered as a theoretical framework for investigation.
Introduction
This compound is a substituted benzamide derivative. The benzamide functional group is a common scaffold in medicinal chemistry, and the presence of a nitro group suggests potential for various chemical and biological activities. This document aims to provide a technical overview of its known properties, a proposed synthetic route, and a discussion of its potential as a research chemical, drawing parallels with related compounds.
Physicochemical Properties
Quantitative data for this compound is not widely published. The following table summarizes computed and available data for this compound and its close structural relatives.
| Property | This compound (Predicted) | N-benzyl-3-nitrobenzamide[1] | N-benzyl-N-methyl-3-nitrobenzamide[2] |
| Molecular Formula | C₁₆H₁₆N₂O₃ | C₁₄H₁₂N₂O₃[1] | C₁₅H₁₄N₂O₃ |
| Molecular Weight | 284.31 g/mol | 256.26 g/mol | 270.28 g/mol |
| CAS Number | Not available | 7595-68-8 | 195140-22-8[2] |
| Boiling Point | Not available | Not available | 461.4±38.0 °C (Predicted)[2] |
| Density | Not available | Not available | 1.243±0.06 g/cm³ (Predicted)[2] |
| pKa | Not available | Not available | -2.29±0.70 (Predicted)[2] |
| XLogP | Not available | 2.1[1] | Not available |
Proposed Synthesis
A plausible synthetic route for this compound involves the acylation of N-ethylbenzylamine with 3-nitrobenzoyl chloride. This is a standard method for amide bond formation.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitrobenzoyl chloride
-
N-Ethylbenzylamine
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve N-ethylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Potential Research Applications and Biological Significance
While no specific biological activity has been reported for this compound, the structural motifs present in the molecule suggest several avenues for investigation.
-
Enzyme Inhibition: Benzamide derivatives are known to inhibit various enzymes. For instance, poly(ADP-ribose) polymerase (PARP) inhibitors often contain a benzamide core. The nitro group can also be involved in interactions with enzyme active sites.
-
Antimicrobial Activity: Nitroaromatic compounds are a class of antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species.
-
Kinase Inhibition: Substituted benzamides have been explored as kinase inhibitors in cancer research. The specific substitution pattern on the aromatic rings would determine the target kinases.
-
Central Nervous System (CNS) Activity: The benzamide scaffold is present in several CNS-active drugs, including antipsychotics and antiemetics.
Hypothetical Signaling Pathway Involvement
Given the prevalence of benzamides as PARP inhibitors, a hypothetical involvement of this compound in the DNA damage response pathway can be postulated. PARP enzymes are crucial for repairing single-strand DNA breaks. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality.
Hypothetical PARP Inhibition Pathway
Caption: Hypothetical mechanism of action via PARP inhibition.
Conclusion and Future Directions
This compound is a research chemical with limited characterization in the scientific literature. Its structural features suggest potential for biological activity, particularly in areas such as enzyme inhibition and antimicrobial research. The proposed synthesis provides a straightforward route to obtain this compound for further investigation.
Future research should focus on:
-
Chemical Characterization: Full analytical characterization, including NMR, mass spectrometry, and X-ray crystallography.
-
In Vitro Screening: Screening against a panel of enzymes (e.g., PARPs, kinases) and microbial strains to identify potential biological targets.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
References
Methodological & Application
Application Notes: Synthesis of N-benzyl-N-ethyl-3-nitrobenzamide
**Abstract
This document provides a detailed experimental protocol for the synthesis of N-benzyl-N-ethyl-3-nitrobenzamide. The method is based on the Schotten-Baumann reaction, a reliable and widely used procedure for amide bond formation. The synthesis involves the acylation of the secondary amine, N-benzylethylamine, with 3-nitrobenzoyl chloride in an aprotic solvent using a tertiary amine base to neutralize the hydrochloric acid byproduct. This protocol is intended for use by trained chemists in a controlled laboratory setting.
Introduction
This compound is a disubstituted amide derivative. The synthesis of amides is a fundamental transformation in organic and medicinal chemistry, as the amide bond is a core structural feature in countless pharmaceuticals, polymers, and biological molecules.[1] The most common and efficient methods for amide synthesis involve the reaction of a primary or secondary amine with an activated carboxylic acid derivative, such as an acyl chloride.[2]
This protocol employs the reaction between 3-nitrobenzoyl chloride and N-benzylethylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[1][3] The subsequent collapse of the tetrahedral intermediate and expulsion of a chloride ion yields the desired amide. A base, such as triethylamine, is added to act as an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[2]
Materials and Methods
2.1 Reagents and Materials
All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.
| Reagent/Material | Chemical Formula | Molecular Wt. ( g/mol ) | Molarity/Conc. | Supplier | Cat. No. |
| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | - | Sigma-Aldrich | 114668 |
| N-Benzylethylamine | C₉H₁₃N | 135.21 | - | Sigma-Aldrich | B18803 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | Sigma-Aldrich | T0886 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | Sigma-Aldrich | 270997 |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | Fisher Sci. | A144-212 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aq) | Fisher Sci. | S233-500 |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated (aq) | Fisher Sci. | S271-1 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Sigma-Aldrich | M7506 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Fisher Sci. | E145-4 |
| Hexanes | C₆H₁₄ | 86.18 | - | Fisher Sci. | H303-4 |
2.2 Equipment
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Magnetic stir plate
-
Ice bath
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
SAFETY PRECAUTIONS:
-
Always perform this reaction in a well-ventilated fume hood.
-
3-Nitrobenzoyl chloride is corrosive and a lachrymator. It reacts with water and alcohols.[4] Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol
3.1 Reaction Setup
-
To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add N-benzylethylamine (1.00 eq, 1.35 g, 10.0 mmol).
-
Add 30 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the amine.
-
Add triethylamine (1.20 eq, 1.21 g, 1.67 mL, 12.0 mmol) to the solution.
-
Cool the flask in an ice bath to 0 °C with stirring.
3.2 Addition of Acyl Chloride
-
Dissolve 3-nitrobenzoyl chloride (1.05 eq, 1.95 g, 10.5 mmol) in 10 mL of anhydrous DCM in a separate, dry flask.
-
Transfer the 3-nitrobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-3 hours at room temperature.
3.3 Reaction Monitoring
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes.
-
Spot the starting amine, the acyl chloride, and the reaction mixture.
-
The reaction is complete when the starting amine spot is no longer visible.
3.4 Work-up and Isolation
-
Quench the reaction by slowly adding 30 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
30 mL of 1 M HCl (aq) to remove excess triethylamine.
-
30 mL of saturated NaHCO₃ (aq) to remove any unreacted 3-nitrobenzoic acid.
-
30 mL of brine to remove residual water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
3.5 Purification
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Results and Characterization
The final product, this compound, is expected to be a solid at room temperature. The structure should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₆N₂O₃ |
| Molecular Weight | 284.31 g/mol |
| Physical Appearance | Off-white to yellow solid |
| Expected Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~ 7.2-8.4 (m, 9H, Ar-H), 4.8 (s, 2H, -CH₂-Ph), 3.5 (q, 2H, -CH₂-CH₃), 1.2 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~ 170 (C=O), 148 (C-NO₂), 122-138 (Ar-C), 50 (-CH₂-Ph), 45 (-CH₂-CH₃), 13 (-CH₂-CH₃) |
Note: NMR chemical shifts are predicted and may vary.
Visualizations
Caption: Reaction scheme for the synthesis of the target compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for N-benzyl-N-ethyl-3-nitrobenzamide Treatment in Cell Culture
Disclaimer
Extensive literature searches did not yield specific data regarding the biological activity, mechanism of action, or established cell culture protocols for N-benzyl-N-ethyl-3-nitrobenzamide . The information presented herein is a generalized, hypothetical framework for the initial investigation of an uncharacterized small molecule compound in a cell culture setting. This protocol should be adapted and optimized by qualified researchers based on emerging experimental data.
Introduction
This compound is a small molecule whose biological effects have not been extensively characterized in publicly available literature. As a derivative of benzamide, it may possess a range of cellular activities. This document provides a general protocol for researchers to begin characterizing the effects of this compound on a selected cell line. The primary objectives of this initial protocol are to determine the cytotoxic or cytostatic effects of the compound and to establish a working concentration range for further mechanistic studies.
Materials and Reagents
-
Cell Lines: A panel of relevant cell lines (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293).
-
Compound: this compound
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO): Vehicle for the compound
-
Cell Viability Reagent: (e.g., MTT, PrestoBlue™, or similar)
-
96-well and 6-well cell culture plates
-
Sterile pipette tips, tubes, and reservoirs
-
CO₂ Incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Protocols
Compound Preparation
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Immediately before use, thaw an aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Seeding
-
Culture the chosen cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into 96-well plates at a predetermined optimal density for the chosen assay duration (e.g., 5,000-10,000 cells per well).
-
Incubate the plates for 24 hours to allow for cell attachment.
Compound Treatment
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours).
Cell Viability Assay (MTT Assay Example)
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
The quantitative data from the cell viability assay can be summarized to determine the half-maximal inhibitory concentration (IC50) of the compound at different time points.
Table 1: Hypothetical Cell Viability Data for a Cancer Cell Line Treated with this compound
| Treatment Duration | Concentration (µM) | % Cell Viability (Mean ± SD) |
| 24 hours | Vehicle (0.1% DMSO) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 | |
| 10 | 85.7 ± 6.2 | |
| 50 | 62.1 ± 4.8 | |
| 100 | 48.9 ± 3.9 | |
| 48 hours | Vehicle (0.1% DMSO) | 100 ± 5.3 |
| 1 | 95.4 ± 4.7 | |
| 10 | 70.3 ± 5.9 | |
| 50 | 45.8 ± 4.1 | |
| 100 | 22.5 ± 3.2 | |
| 72 hours | Vehicle (0.1% DMSO) | 100 ± 6.1 |
| 1 | 90.1 ± 5.5 | |
| 10 | 51.2 ± 6.8 | |
| 50 | 20.7 ± 3.7 | |
| 100 | 8.3 ± 2.1 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for assessing cell viability after compound treatment.
Hypothetical Signaling Pathway
As the mechanism of action is unknown, a specific signaling pathway cannot be depicted. If future studies were to reveal, for example, that the compound induces apoptosis via caspase activation, a diagram could be constructed as follows:
Application Notes and Protocols for the Detection of N-benzyl-N-ethyl-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N-ethyl-3-nitrobenzamide is a chemical compound with potential applications in various fields of research and development. Accurate and reliable analytical methods are crucial for its quantification in different matrices. Due to the limited availability of specific validated methods for this particular analyte, this document provides a proposed High-Performance Liquid Chromatography (HPLC) with UV detection method as a starting point for method development and validation. The described protocol is based on established analytical principles for structurally related nitroaromatic compounds and benzamide derivatives.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C16H16N2O3 | Inferred |
| Molecular Weight | 284.31 g/mol | Inferred |
| CAS Number | 7595-68-8 | |
| Monoisotopic Mass | 256.08478 Da | [1] |
Proposed Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique suitable for the analysis of aromatic compounds containing a chromophore, such as the nitro group in this compound.
Principle
The method involves injecting a prepared sample into an HPLC system. The analyte is separated from other components in the sample matrix on a reversed-phase column based on its polarity. As the analyte elutes from the column, it is detected by a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of the analyte is determined by comparing the peak area of the sample to that of a calibration curve prepared from standards of known concentrations.
Illustrative Quantitative Data
The following table presents expected performance characteristics for a developed and validated HPLC-UV method for this compound. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 10 min |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.1 µg/mL |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (FA), analytical grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., in the range of 0.1 µg/mL to 50 µg/mL).
HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% FA in Water) and B (0.1% FA in ACN) |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (likely around 254 nm) |
Sample Preparation
The sample preparation will depend on the matrix. A generic protocol for a solid sample is provided below:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration range.
Data Analysis
-
Inject the prepared standards and samples into the HPLC system.
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis.
Caption: Logical flow for analytical method development.
References
Application Notes and Protocols: N-benzyl-N-ethyl-3-nitrobenzamide as a Versatile Intermediate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-benzyl-N-ethyl-3-nitrobenzamide is a synthetic intermediate with significant potential in the field of drug discovery. While direct therapeutic applications of this compound have not been extensively reported, its structural components suggest its utility as a scaffold for the synthesis of novel therapeutic agents. The N-benzylbenzamide core is present in a variety of biologically active molecules, including potent antitumor agents that act as tubulin polymerization inhibitors[1][2]. Furthermore, the 3-nitrobenzoyl moiety serves as a precursor to the 3-aminobenzamide structure, a well-established pharmacophore known to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and cell death[3][4][5].
The strategic placement of the nitro group at the meta-position allows for its selective reduction to an amine, which can then be further functionalized to explore structure-activity relationships (SAR) and develop drug candidates with desired pharmacological profiles. This document provides detailed protocols for the synthesis of this compound and its subsequent transformation into a key amino-intermediate, highlighting its role in a hypothetical drug discovery workflow.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂O₃ |
| Molecular Weight | 284.31 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |
| CAS Number | Not available |
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate 1)
This protocol describes the synthesis of this compound via the acylation of N-benzylethylamine with 3-nitrobenzoyl chloride.
Materials:
-
N-benzylethylamine
-
3-Nitrobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of N-benzylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 3-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the expected structure |
| Mass Spectrometry | [M+H]⁺ calculated: 285.12; found: 285.12 |
Protocol 2: Reduction of this compound to N-benzyl-N-ethyl-3-aminobenzamide (Intermediate 2)
This protocol details the selective reduction of the nitro group of Intermediate 1 to an amine using tin(II) chloride dihydrate. This method is known for its chemoselectivity in the presence of other reducible functional groups[6].
Materials:
-
This compound (Intermediate 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-benzyl-N-ethyl-3-aminobenzamide can often be used in the next step without further purification. If necessary, purify by column chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with the expected structure, showing the disappearance of nitro-aromatic protons and the appearance of amino-aromatic protons and an amine signal. |
| Mass Spectrometry | [M+H]⁺ calculated: 255.15; found: 255.15 |
Visualizations
Synthetic Workflow Diagram
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 5. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-N-ethyl-3-nitrobenzamide
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of N-benzyl-N-ethyl-3-nitrobenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the Schotten-Baumann reaction. This involves the acylation of N-ethylbenzylamine with 3-nitrobenzoyl chloride in the presence of a base.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can stem from several factors:
-
Purity of Reagents: Ensure the 3-nitrobenzoyl chloride is free of residual thionyl chloride and the N-ethylbenzylamine is pure.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Base Selection: The type and amount of base used can significantly impact the reaction.
-
Workup Procedure: Inefficient extraction or purification can lead to product loss.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Common side products include:
-
Unreacted Starting Materials: 3-nitrobenzoyl chloride or N-ethylbenzylamine.
-
Hydrolysis of Acyl Chloride: 3-nitrobenzoic acid may form if water is present in the reaction.
-
Side reactions of the amine: Potential for oxidation or other degradation.
Q4: How can I effectively remove the 3-nitrobenzoic acid byproduct?
An aqueous wash with a mild base, such as sodium bicarbonate solution, during the workup will deprotonate the carboxylic acid, making it soluble in the aqueous layer and easily separable from the organic layer containing your product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive 3-nitrobenzoyl chloride (hydrolyzed). | Use freshly prepared or properly stored 3-nitrobenzoyl chloride. |
| Poor quality N-ethylbenzylamine. | Purify the amine by distillation before use. | |
| Insufficient base to neutralize HCl byproduct.[][2] | Use at least one equivalent of a tertiary amine base like triethylamine or pyridine.[][2] | |
| Formation of Significant 3-Nitrobenzoic Acid | Presence of water in the reaction. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | Product co-eluting with impurities. | Optimize your chromatography conditions (e.g., try a different solvent system or a gradient elution). |
| Oily product that is difficult to crystallize. | Try trituration with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. | |
| Reaction is Very Exothermic and Hard to Control | Reaction is too concentrated or addition of acyl chloride is too fast. | Dilute the reaction mixture and add the 3-nitrobenzoyl chloride solution dropwise at a low temperature (e.g., 0 °C).[] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrobenzoyl Chloride
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 3-nitrobenzoic acid and anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 to 2 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3-nitrobenzoyl chloride, which can be used directly or purified by distillation.
Protocol 2: Synthesis of this compound
Materials:
-
3-Nitrobenzoyl chloride
-
N-ethylbenzylamine
-
Triethylamine (Et₃N) or other tertiary amine base
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve N-ethylbenzylamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 3-nitrobenzoyl chloride in anhydrous DCM and add it dropwise to the amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Pyridine | Triethylamine | Aqueous NaOH | Triethylamine often gives cleaner reactions and easier workup.[] |
| Solvent | Dichloromethane | Tetrahydrofuran | Toluene | Dichloromethane is a common choice for its inertness and ease of removal.[] |
| Temperature | 0 °C to RT | Room Temperature | Reflux | Starting at a lower temperature can help control the initial exotherm.[] |
| Reaction Time | 2 hours | 8 hours | 16 hours | Longer reaction times may be necessary for less reactive substrates. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of N-benzyl-N-ethyl-3-nitrobenzamide
Welcome to the technical support center for the purification of N-benzyl-N-ethyl-3-nitrobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield of Purified Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of the limiting reagent before work-up. A common TLC system for monitoring the reaction is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is basic (pH > 8) during work-up to keep the starting amine (N-benzyl-N-ethylamine) in the organic layer, but acidic enough (pH < 6) to remove any unreacted 3-nitrobenzoic acid into the aqueous layer. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Suboptimal Chromatography Conditions | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) to a more polar system (e.g., 7:3 hexane/ethyl acetate) can improve separation. |
| Product Precipitation During Chromatography | If the product is poorly soluble in the chromatography solvent, it may precipitate on the column. Consider using a stronger solvent system or a different stationary phase like alumina. |
| Improper Recrystallization Technique | Choose an appropriate solvent or solvent pair for recrystallization. Ethanol, isopropanol, or mixtures of ethyl acetate and hexane are often suitable for nitrobenzamides. Ensure the minimum amount of hot solvent is used to dissolve the crude product and allow for slow cooling to obtain maximum crystal formation. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting Steps |
| Unreacted 3-Nitrobenzoic Acid | Can be detected by ¹H NMR (carboxylic acid proton signal > 10 ppm) or by a streak on the TLC plate. | Wash the organic layer with a saturated sodium bicarbonate solution during the work-up to remove acidic impurities. |
| Unreacted N-benzyl-N-ethylamine | Can be detected by ¹H NMR or by a baseline spot on the TLC plate (when stained with ninhydrin). | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up to remove basic impurities. |
| Side-product: Bis-(3-nitrobenzoyl)amine | May form if the secondary amine is contaminated with a primary amine. Can be identified by mass spectrometry. | Use highly pure N-benzyl-N-ethylamine for the reaction. |
| Residual Solvents | Can be identified by ¹H NMR or GC-MS. | Dry the final product under high vacuum for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the acylation of N-benzyl-N-ethylamine with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (3-nitrobenzoyl chloride and N-benzyl-N-ethylamine) on a silica gel plate. A suitable eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, being more polar than the starting amine but less polar than 3-nitrobenzoic acid (a potential hydrolysis product of the acid chloride), will have a distinct Rf value.
Q3: What are the key considerations for purifying this compound by column chromatography?
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity.
-
Column Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to better separation.
Q4: Can I purify this compound by recrystallization?
Yes, recrystallization is a viable purification method, especially for removing minor impurities after chromatographic purification. Suitable solvents include ethanol, isopropanol, or a two-solvent system like ethyl acetate/hexane. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q5: My purified product is a yellow oil, but I expected a solid. What should I do?
The physical state of the final product can depend on its purity. Residual solvents or minor impurities can prevent crystallization. Try the following:
-
Dry the product under high vacuum for an extended period to remove any residual solvents.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
-
If it remains an oil, re-purify by column chromatography, paying close attention to fraction collection.
Experimental Protocols
Synthesis of this compound
-
To a solution of N-benzyl-N-ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 3-nitrobenzoyl chloride (1.05 equivalents) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions and analyze them by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Logical troubleshooting flow for purification of this compound.
Technical Support Center: Synthesis of N-benzyl-N-ethyl-3-nitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-N-ethyl-3-nitrobenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the acylation of N-benzylethylamine with 3-nitrobenzoyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive 3-nitrobenzoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.[1][2][3][4] | - Use freshly prepared or properly stored 3-nitrobenzoyl chloride.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Poor quality of N-benzylethylamine: The amine may be impure or contain water. | - Purify the N-benzylethylamine by distillation.- Ensure the amine is dry before use. | |
| 3. Ineffective base: The base used to scavenge the HCl byproduct may be weak or insufficient.[5] | - Use a suitable base such as triethylamine or pyridine.[6][7]- Ensure at least a stoichiometric amount of base is used. | |
| Presence of a Carboxylic Acid Impurity | Hydrolysis of 3-nitrobenzoyl chloride: The acyl chloride has reacted with water instead of the amine.[1][2][3][4] | - Dry all solvents and reagents thoroughly.- Perform the reaction under anhydrous conditions.- Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. |
| Presence of Unreacted N-benzylethylamine | 1. Insufficient 3-nitrobenzoyl chloride: The stoichiometric ratio of reactants was incorrect. | - Use a slight excess (1.05-1.1 equivalents) of 3-nitrobenzoyl chloride. |
| 2. Incomplete reaction: The reaction time was too short or the temperature was too low. | - Increase the reaction time or gently heat the reaction mixture if necessary. Monitor the reaction progress by TLC. | |
| Formation of a Quaternary Ammonium Salt | Side reaction of this compound with unreacted benzylating agent (if N-benzylethylamine was synthesized in situ). [8][9] | - This is less common in the final acylation step but can be a concern if the starting amine is impure. Ensure the purity of N-benzylethylamine. |
| Difficult Product Isolation/Purification | Emulsion formation during workup: The product and byproducts may form a stable emulsion with aqueous and organic layers. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the organic layer through a pad of celite or sodium sulfate. |
| Product oiling out instead of crystallizing: The product may be impure or the chosen recrystallization solvent is not optimal.[10] | - Purify the crude product by column chromatography before recrystallization.- Experiment with different solvent systems for recrystallization (e.g., ethanol, ethyl acetate/hexanes).[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of a secondary amine (N-benzylethylamine) with an acyl chloride (3-nitrobenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.[5][11][12][13][14]
Q2: Why is the presence of water so detrimental to this reaction?
A2: Acyl chlorides, such as 3-nitrobenzoyl chloride, are highly reactive and readily hydrolyze in the presence of water to form the corresponding carboxylic acid (3-nitrobenzoic acid).[1][2][3][4] This side reaction consumes the acyl chloride, reducing the yield of the desired amide product and introducing an impurity that can be difficult to remove.
Q3: What role does the base play in this synthesis?
A3: The reaction between the acyl chloride and the amine generates one equivalent of hydrochloric acid (HCl). The base, typically an amine like triethylamine or pyridine, is added to neutralize this acid.[5][12] If the HCl is not neutralized, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (N-benzylethylamine and 3-nitrobenzoyl chloride) on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q5: My final product is a persistent oil. How can I induce crystallization?
A5: If the product oils out and does not crystallize, it may be due to impurities. First, try to purify the oil using column chromatography. Once purified, attempt recrystallization from a different solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of the pure product, if available, is also an effective method.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on standard Schotten-Baumann conditions.
Materials:
-
3-Nitrobenzoyl chloride (1.0 eq)
-
N-benzylethylamine (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-benzylethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane in a separate flask.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Visual Aids
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. chemistnotes.com [chemistnotes.com]
Technical Support Center: Crystallization of N-benzyl-N-ethyl-3-nitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-benzyl-N-ethyl-3-nitrobenzamide. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is not crystallizing from the solution upon cooling. What should I do?
A1: Failure to crystallize is a common issue that can be resolved by inducing nucleation. Here are several techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of solid this compound, add a tiny crystal to the solution. A "seed crystal" provides a template for further crystal formation.[2]
-
Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cold Shock: Cool the solution in an ice bath to significantly decrease the solubility of your compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Solvent Evaporation: Allow the solvent to evaporate slowly from an open container (e.g., covered with perforated parafilm) over a period of time. This gradual increase in concentration can promote the growth of well-formed crystals.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then cool the solution slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.
-
Change the Solvent: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point or use a solvent pair.
Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I obtain larger crystals?
A3: Rapid crystallization can trap impurities within the crystal lattice.[1] To promote the growth of larger, purer crystals, you need to slow down the crystallization process:
-
Insulate the Flask: After heating, wrap the flask in a towel or place it in a Dewar flask to slow the rate of cooling.
-
Increase Solvent Volume: Add a slight excess of hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[1]
-
Room Temperature Cooling: Allow the solution to cool to room temperature undisturbed before placing it in a cold bath.
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A4: A low recovery can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor after cooling.[1]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the cold solvent. Re-evaluate your solvent choice.
Experimental Protocols
Protocol 1: Solvent Selection for Crystallization of this compound
Objective: To identify a suitable solvent or solvent pair for the crystallization of this compound. An ideal solvent will dissolve the compound when hot but not when cold.
Materials:
-
Small quantity of crude this compound
-
Test tubes
-
A selection of solvents with varying polarities (see Table 1)
-
Heating apparatus (e.g., hot plate, sand bath)
-
Glass stirring rods
Procedure:
-
Place approximately 10-20 mg of your crude compound into several different test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves readily at room temperature, the solvent is not suitable.
-
If the compound is insoluble at room temperature, gently heat the test tube.
-
Continue adding the solvent dropwise while heating until the compound fully dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.
-
If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. Common solvent pairs include ethanol-water and acetone-hexane.[3]
Protocol 2: Standard Crystallization of this compound
Objective: To purify crude this compound by crystallization.
Materials:
-
Crude this compound
-
Selected optimal solvent
-
Erlenmeyer flask
-
Heating apparatus
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and bring the mixture to a gentle boil.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling.
-
If insoluble impurities or charcoal are present, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals completely.
Data Presentation
Table 1: Common Solvents for Amide Crystallization
Since specific solubility data for this compound is not available, this table provides a list of commonly used solvents for the crystallization of amides, ordered by decreasing polarity. The optimal choice for your compound must be determined experimentally.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Suitable for polar amides. |
| Ethanol | 78 | High | A common and effective solvent for many organic compounds, including amides.[4] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Acetonitrile | 82 | Medium-High | Often gives good results for amide crystallization.[4] |
| Acetone | 56 | Medium-High | A versatile solvent, but its low boiling point can lead to rapid evaporation.[4] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent. |
| Dichloromethane | 40 | Medium-Low | Effective but highly volatile. |
| Toluene | 111 | Low | Suitable for less polar compounds. |
| Hexane | 69 | Low | Often used as the "poor" solvent in a solvent pair with a more polar solvent. |
Mandatory Visualization
Below is a troubleshooting workflow for the crystallization of this compound, presented as a DOT language script for Graphviz.
Caption: Troubleshooting workflow for common crystallization issues.
References
Technical Support Center: N-benzyl-N-ethyl-3-nitrobenzamide Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of N-benzyl-N-ethyl-3-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical stress conditions?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, primarily hydrolysis of the amide bond and reduction of the nitro group. Under photolytic conditions, cleavage of the N-benzyl bond may also occur.
Q2: What are the expected major degradation products?
A2: The primary degradation products anticipated are:
-
3-Nitrobenzoic acid and N-benzylethylamine: Resulting from the hydrolysis of the amide bond.
-
N-benzyl-N-ethyl-3-aminobenzamide: Resulting from the reduction of the nitro group.
-
3-Nitrobenzamide and ethylbenzene: Potentially formed through cleavage and rearrangement reactions, though likely as minor products.
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is crucial for the identification and characterization of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of isolated degradants.
Q4: How can I differentiate between the parent compound and its primary degradation products using HPLC?
A4: A well-developed reversed-phase HPLC method should provide sufficient resolution. The degradation products, being generally more polar (e.g., 3-nitrobenzoic acid, N-benzyl-N-ethyl-3-aminobenzamide), will likely have shorter retention times than the parent compound. The use of a gradient elution can effectively separate a wider range of polar and non-polar compounds.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound degradation.
HPLC Analysis Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of amine or nitro groups with active sites on the HPLC column packing.[1][2] Inappropriate mobile phase pH.[1][2] Column overload. | Use a high-purity, end-capped C18 column. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1%). Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH 2.5-3.5 for reversed-phase).[2] Reduce the injection volume or sample concentration.[3] |
| Inconsistent Retention Times | Fluctuation in column temperature.[1][3] Improperly prepared or degassed mobile phase.[1][3] Column not properly equilibrated.[3] | Use a column oven to maintain a consistent temperature.[1][3] Prepare fresh mobile phase daily and ensure thorough degassing using sonication or helium sparging.[1] Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[3] |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections.[2] Sample carryover in the injector. | Use high-purity HPLC-grade solvents and reagents. Implement a needle wash step in the autosampler method. Run blank injections between samples to identify the source of contamination. |
| Baseline Noise or Drift | Air bubbles in the system.[3] Contaminated detector flow cell.[3] Mobile phase components are not fully miscible. | Purge the pump to remove air bubbles.[3] Flush the flow cell with a strong solvent like isopropanol.[3] Ensure all mobile phase components are miscible and well-mixed.[3] |
Mass Spectrometry (MS) Analysis Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Ionization of the Parent Compound | Inappropriate ionization source or settings. | For this compound, Electrospray Ionization (ESI) in positive mode is generally suitable. Optimize source parameters such as capillary voltage and gas flow. |
| Difficulty in Fragmenting the Molecule | Insufficient collision energy in MS/MS experiments. | Systematically increase the collision energy to induce fragmentation. The amide and benzyl C-N bonds are expected to be labile. |
| Ambiguous Fragmentation Pattern | Complex fragmentation pathways. | The primary fragment is often the benzyl cation (m/z 91) or tropylium ion.[4][5] Other expected fragments would result from the loss of the ethyl group or cleavage of the amide bond. Compare experimental spectra with theoretical fragmentation patterns. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a drug substance.[6][7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at time intervals and dilute for analysis.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance and the solution (1 mg/mL) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.[6] Analyze the samples by HPLC.
Visualizations
Logical Flow for Troubleshooting HPLC Issues
Caption: Troubleshooting workflow for common HPLC problems.
Potential Degradation Pathways of this compound
Caption: Plausible degradation pathways for this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: N-benzyl-N-ethyl-3-nitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-N-ethyl-3-nitrobenzamide in solution.
Troubleshooting Guide
Users encountering instability with this compound solutions can consult the following guide for potential causes and corrective actions.
| Issue | Potential Cause | Recommended Action |
| Compound Degradation Over Time | Hydrolysis: The amide bond is susceptible to cleavage, especially in the presence of strong acids or bases. The nitro group, being electron-withdrawing, can increase the susceptibility of the carbonyl carbon to nucleophilic attack.[1] | Maintain the solution pH within a neutral range (pH 6-8). Avoid strongly acidic or basic conditions. |
| Solvent Reactivity: Protic solvents (e.g., water, methanol) can participate in hydrolysis. | Use aprotic solvents where possible, such as acetonitrile or DMSO. If an aqueous solution is necessary, use a buffered system. | |
| Elevated Temperature: Higher temperatures can accelerate the rate of hydrolysis and other degradation pathways. | Store solutions at recommended low temperatures (e.g., 2-8°C or -20°C for long-term storage). Minimize exposure to ambient temperature during experiments. | |
| Precipitation of Compound | Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially at higher concentrations or lower temperatures. | Consult solubility data for this compound. Consider using a co-solvent system or a different solvent with higher solubilizing capacity. |
| pH-Dependent Solubility: Changes in pH can affect the ionization state of the molecule, potentially reducing its solubility. | Determine the optimal pH range for solubility and maintain it using a suitable buffer. | |
| Discoloration of Solution | Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to colored byproducts. | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. |
| Oxidation: The presence of oxidizing agents or dissolved oxygen could lead to degradation. | Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable degradation pathway is hydrolysis of the amide bond, yielding N-benzyl-N-ethylamine and 3-nitrobenzoic acid. This reaction is catalyzed by both acidic and basic conditions.[1] The electron-withdrawing nature of the 3-nitro group can make the amide carbonyl carbon more susceptible to nucleophilic attack by water or other nucleophiles present in the solution.[1]
Q2: What are the optimal storage conditions for a stock solution of this compound?
A2: For optimal stability, stock solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and moisture absorption. Recommended storage conditions are summarized in the table below.
| Parameter | Recommendation |
| Temperature | 2-8°C (short-term) or -20°C (long-term) |
| Solvent | Aprotic solvent (e.g., DMSO, Acetonitrile) |
| pH (if aqueous) | Buffered to pH 6-8 |
| Light Exposure | Store in amber vials or protect from light |
| Atmosphere | Consider storage under an inert gas (e.g., argon) |
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of the solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A typical approach involves analyzing the sample at initial and subsequent time points under specific storage conditions. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general HPLC method for assessing the stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution.
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
-
Preparation of Sample Solution:
-
Dilute an aliquot of the this compound solution under investigation with the diluent to a concentration within the calibration range.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Inferred primary degradation pathway of this compound.
Caption: Troubleshooting workflow for stabilizing this compound.
References
Technical Support Center: N-benzyl-N-ethyl-3-nitrobenzamide Synthesis
Welcome to the technical support center for the synthesis of N-benzyl-N-ethyl-3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to potential impurities and experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of impurities. The synthesis is typically achieved via a Schotten-Baumann reaction between 3-nitrobenzoyl chloride and N-benzylethylamine in the presence of a base.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis and purification of this compound.
Question: My reaction is complete, but after workup, I see multiple spots on my TLC plate. What are the likely impurities?
Answer:
Several impurities can arise during the synthesis. The most common are:
-
Unreacted Starting Materials:
-
3-Nitrobenzoyl chloride
-
N-benzylethylamine
-
-
Hydrolysis Product:
-
3-Nitrobenzoic acid
-
-
Byproducts from the Base:
-
Triethylamine hydrochloride (if triethylamine is used as the base)
-
-
Side-Reaction Products:
-
Formation of a symmetrical anhydride of 3-nitrobenzoic acid.
-
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Molar Mass ( g/mol ) | Potential Origin | TLC Characteristics (relative to product) |
| 3-Nitrobenzoyl chloride | O₂NC₆H₄COCl | 185.56 | Incomplete reaction. | Can be reactive on silica gel. May streak. |
| N-benzylethylamine | C₆H₅CH₂N(H)CH₂CH₃ | 135.21 | Incomplete reaction. | Typically more polar than the product. |
| 3-Nitrobenzoic acid | O₂NC₆H₄COOH | 167.12 | Hydrolysis of 3-nitrobenzoyl chloride. | Very polar, may stick to the baseline. |
| Triethylamine hydrochloride | (C₂H₅)₃N·HCl | 137.65 | Reaction of triethylamine with HCl byproduct. | Water-soluble salt, should be removed during workup. |
Question: I have a significant amount of a very polar impurity that remains at the baseline of my TLC plate. What is it and how can I remove it?
Answer:
This is most likely 3-nitrobenzoic acid , the hydrolysis product of your starting material, 3-nitrobenzoyl chloride. 3-Nitrobenzoyl chloride is sensitive to moisture and can readily react with any water present in the reaction mixture or during workup.
Troubleshooting Steps:
-
Prevention:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Removal:
-
During the aqueous workup, wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium 3-nitrobenzoate salt, which will partition into the aqueous layer.
-
Follow the base wash with a brine wash to remove any remaining water from the organic layer.
-
Diagram of the Hydrolysis and Removal Process:
Caption: Formation of 3-nitrobenzoic acid and its removal via basic aqueous extraction.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the base in this reaction?
A1: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[1] The base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydroxide, is added to neutralize this acidic byproduct.[1] If not neutralized, the HCl will react with the starting amine (N-benzylethylamine) to form an ammonium salt, rendering it unreactive and reducing the overall yield of the desired amide.[2]
Q2: My final product has a yellowish tint. Is this normal, and how can I get a colorless product?
A2: A yellowish tint can be common, often due to the presence of nitro-aromatic compounds which can be colored. Minor impurities or slight degradation of the product could also contribute to the color. To obtain a colorless product, purification by recrystallization is highly recommended. Suitable solvent systems for recrystallization of similar benzamides include ethanol, ethyl acetate/hexanes, or toluene.
Q3: Can I use an alternative to triethylamine as the base?
A3: Yes, other bases can be used. Pyridine is a common alternative that can sometimes act as a nucleophilic catalyst.[1] An aqueous solution of a mild inorganic base like sodium bicarbonate can also be employed, which would create a biphasic reaction mixture. The choice of base can influence the reaction rate and the impurity profile.
Q4: What analytical techniques are recommended for purity assessment?
A4: A combination of techniques is ideal for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and initial purity check.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the principles of the Schotten-Baumann reaction for amide synthesis.[3] Optimization may be required.
Materials:
-
3-Nitrobenzoyl chloride
-
N-benzylethylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvent for recrystallization (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-benzylethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quenching and Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ (to remove 3-nitrobenzoic acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
Table 2: Example Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-benzylethylamine | 135.21 | 10.0 | 1.35 g |
| Triethylamine | 101.19 | 11.0 | 1.11 g (1.53 mL) |
| 3-Nitrobenzoyl chloride | 185.56 | 10.5 | 1.95 g |
| Anhydrous DCM | - | - | ~50 mL |
References
"refining the workup procedure for N-benzyl-N-ethyl-3-nitrobenzamide"
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the synthesis and workup of N-benzyl-N-ethyl-3-nitrobenzamide. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in this synthesis, which typically follows Schotten-Baumann conditions, are often due to a few key factors:
-
Inactivation of the Amine: The reaction between 3-nitrobenzoyl chloride and N-benzyl-N-ethylamine generates one equivalent of hydrochloric acid (HCl).[1][2] If an adequate base is not present to neutralize this HCl, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3][4] Ensure at least one equivalent of a suitable base is used.
-
Hydrolysis of Acyl Chloride: 3-nitrobenzoyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reactants, solvents, or glassware, converting it to the unreactive 3-nitrobenzoic acid. Ensure all materials are thoroughly dried before use.
-
Sub-optimal Base: While aqueous base (like NaOH) is common, a non-aqueous base such as pyridine or triethylamine in an aprotic solvent can sometimes be more effective, preventing hydrolysis of the acyl chloride.[2][5]
Q2: After the aqueous workup, my crude product is a persistent oil and will not crystallize. What should I do?
A2: Obtaining an oily product instead of a solid is a common issue.[6] Here are several strategies to induce crystallization:
-
High Vacuum Drying: First, ensure all residual solvent (e.g., dichloromethane, ethyl acetate) is removed by placing the oil under a high vacuum for several hours.[6]
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., hot ethyl acetate, acetone). Then, slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes, petroleum ether) until the solution becomes cloudy.[7] Heating the mixture to redissolve and then allowing it to cool slowly can promote the formation of crystals.
-
Seeding: If you have a small amount of solid product from a previous batch, add a single, tiny crystal to the oil. This "seed crystal" will act as a template for crystallization.
Q3: My final product is impure. What are the likely contaminants and how can I remove them?
A3: Common impurities include unreacted starting materials and byproducts from side reactions.
-
3-Nitrobenzoic Acid: This forms if the 3-nitrobenzoyl chloride is hydrolyzed. It can be removed by washing the organic layer with a mild aqueous base like 5% sodium bicarbonate solution during the workup. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.
-
N-benzyl-N-ethylamine: Unreacted starting amine can be removed by washing the organic layer with a dilute aqueous acid like 5% HCl.[8] The acid will protonate the amine, making it water-soluble.
-
Purification Method: If washing is insufficient, column chromatography is the next step. Due to the polarity of the amide and the nitro group, a standard silica gel column with a solvent system like ethyl acetate/hexanes should be effective.[6] For highly polar impurities, alternative techniques like reverse-phase chromatography might be necessary.[9]
Q4: I'm seeing multiple spots on my TLC plate after the reaction. How do I identify them?
A4: To identify the spots, run co-spots on the same TLC plate. Spot your crude reaction mixture in one lane. In adjacent lanes, spot the pure starting materials (3-nitrobenzoyl chloride and N-benzyl-N-ethylamine). The product, this compound, is expected to be less polar than the byproduct 3-nitrobenzoic acid but more polar than the starting amine. The amide product should be strongly UV-active due to the aromatic rings.
Experimental Protocols & Data
Protocol 1: Synthesis via Schotten-Baumann Conditions
This procedure details the synthesis of this compound from 3-nitrobenzoyl chloride and N-benzyl-N-ethylamine.
Methodology:
-
In a round-bottom flask, dissolve N-benzyl-N-ethylamine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve 3-nitrobenzoyl chloride (1.05 eq) in a separate portion of DCM.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, proceed to the workup procedure outlined below.
Protocol 2: Standard Workup and Purification Procedure
Methodology:
-
Quench: Quench the reaction mixture by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate Layers: Separate the organic (DCM) layer from the aqueous layer.
-
Acid Wash: Wash the organic layer with 5% aqueous HCl to remove unreacted amine and the triethylamine base.
-
Base Wash: Wash the organic layer with 5% aqueous NaHCO₃ to remove any 3-nitrobenzoic acid byproduct.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate: Remove the solvent (DCM) using a rotary evaporator to yield the crude product.
-
Purify: Purify the crude product by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel column chromatography.
Data Presentation: Purification Method vs. Product Purity
The following table summarizes typical purity results obtained from different workup and purification strategies.
| Entry | Workup Washes | Purification Method | Typical Yield | Purity (by HPLC) |
| 1 | Water only | None (Crude) | 90% | 75% |
| 2 | HCl, NaHCO₃, Brine | None (Crude) | 85% | 92% |
| 3 | HCl, NaHCO₃, Brine | Recrystallization | 70% | >98% |
| 4 | HCl, NaHCO₃, Brine | Column Chromatography | 75% | >99% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical steps and decision points in the workup and purification process for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. scribd.com [scribd.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
"addressing poor solubility of N-benzyl-N-ethyl-3-nitrobenzamide in experiments"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of N-benzyl-N-ethyl-3-nitrobenzamide in their experiments.
Troubleshooting Guide
Issue: Precipitate Formation During Experiment
If you observe precipitation of this compound during your experiment, consider the following troubleshooting steps.
-
Initial Assessment Workflow
A workflow for troubleshooting precipitation.
-
Verify Stock Solution Integrity: Ensure your stock solution of this compound is fully dissolved and has not precipitated upon storage. If crystals are visible, gently warm the solution and sonicate to redissolve.
-
Review Experimental Conditions: A change in temperature, pH, or the addition of an anti-solvent (a liquid in which the compound is less soluble) to your experimental medium can cause precipitation.
-
Decrease Compound Concentration: The concentration of this compound in your experiment may be exceeding its solubility limit in the final solvent mixture. Try performing a dose-response curve to find the optimal concentration that remains in solution.
-
Modify the Solvent System: If your protocol allows, increasing the percentage of an organic cosolvent can help maintain solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, this compound is predicted to be a lipophilic compound with poor aqueous solubility. Aromatic amides, particularly those with nitro groups, often exhibit low solubility in water.[1] For experimental purposes, it is recommended to start with organic solvents and then explore aqueous buffer compatibility.
Q2: Which organic solvents are recommended for preparing a stock solution?
For preparing a high-concentration stock solution, consider using aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of organic compounds.
Q3: My experiment requires an aqueous buffer. How can I prevent my compound from precipitating?
When diluting a stock solution of this compound into an aqueous buffer, precipitation is a common issue. Several techniques can be employed to enhance aqueous solubility.[2][3][4]
-
Cosolvency: The use of a water-miscible organic solvent (cosolvent) in your aqueous buffer can significantly increase the solubility of hydrophobic compounds.[5][6]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous media.[3][6]
-
pH Adjustment: While this compound itself does not have readily ionizable groups, the stability and solubility of related compounds can sometimes be influenced by the pH of the medium. This should be evaluated on a case-by-case basis.[3]
Q4: Can you provide a summary of solubility enhancement techniques?
The following table summarizes various techniques that can be applied to improve the solubility of poorly soluble compounds like this compound.
| Technique | Principle | Advantages | Considerations |
| Cosolvency | Increasing the proportion of a water-miscible organic solvent in the aqueous phase to reduce polarity.[2][6] | Simple to implement, effective for many lipophilic compounds.[5] | The cosolvent may affect the biological system under study. |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier at the solid state to improve wettability and dissolution.[3] | Can significantly enhance dissolution rate and bioavailability.[3] | Requires formulation development; the carrier must be inert. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio by micronization or nanosizing, which can improve the dissolution rate.[3][5] | Can improve the rate of dissolution.[2] | May not significantly increase equilibrium solubility. |
| Use of Surfactants | Encapsulating the compound in micelles to increase its apparent solubility in aqueous solutions.[6] | Effective at low concentrations. | The chosen surfactant must be compatible with the experimental system. |
| Inclusion Complexation | Using cyclodextrins to form a host-guest complex where the hydrophobic compound is encapsulated.[2][6] | Can significantly improve aqueous solubility. | Stoichiometry of the complex needs to be determined. |
-
Logical Relationships of Solubility Enhancement Strategies
Strategies to address poor solubility.
Experimental Protocols
Protocol 1: Solubility Assessment Using a Cosolvent System
Objective: To determine a suitable ratio of an organic cosolvent to an aqueous buffer for dissolving this compound at a desired concentration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of solvent mixtures with varying percentages of DMSO in PBS (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO).
-
Add the stock solution to each solvent mixture to achieve the desired final concentration of the compound.
-
Vortex each solution thoroughly for 1 minute.
-
Allow the solutions to equilibrate at room temperature for 1 hour.
-
Visually inspect for any precipitation.
-
For a quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like spectrophotometry or HPLC.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)
-
Methanol or another suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Accurately weigh this compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film will form on the wall of the flask. Further, dry the solid dispersion under a vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
The resulting powder can then be used for dissolution studies to assess the improvement in solubility and dissolution rate compared to the pure compound.[4]
References
- 1. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]
- 2. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. ijmsdr.org [ijmsdr.org]
Validation & Comparative
N-benzyl-N-ethyl-3-nitrobenzamide: A Comparative Efficacy Analysis Against Known DprE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted efficacy of N-benzyl-N-ethyl-3-nitrobenzamide and its close structural analogs against established inhibitors of the essential Mycobacterium tuberculosis enzyme, decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics, and DprE1 has been identified as a highly vulnerable target.
Introduction to DprE1 and Nitrobenzamides
The mycobacterial cell wall is a complex and unique structure crucial for the survival and pathogenicity of Mycobacterium tuberculosis. DprE1 is a key flavoenzyme involved in the biosynthesis of two essential components of this cell wall: lipoarabinomannan and arabinogalactan.[1] Inhibition of DprE1 disrupts the production of D-arabinose precursors, leading to cell wall instability and bacterial death.
Nitroaromatic compounds, including nitrobenzamides and benzothiazinones, represent a promising class of DprE1 inhibitors. Their mechanism of action often involves the reduction of the nitro group by the reduced flavin cofactor within the DprE1 active site. This generates a reactive nitroso species that forms a covalent bond with a key cysteine residue (Cys387), leading to irreversible inhibition of the enzyme.[2][3]
Comparative Efficacy Data
The following table summarizes the in vitro antitubercular activity, represented by the Minimum Inhibitory Concentration (MIC), of N-benzyl 3,5-dinitrobenzamide analogs and known DprE1 inhibitors against the drug-susceptible M. tuberculosis H37Rv strain. Lower MIC values indicate higher potency.
| Compound Class | Specific Compound/Analog | Target | Mechanism of Action | MIC (µg/mL) against M. tuberculosis H37Rv | Reference(s) |
| Nitrobenzamide Analog | N-benzyl 3,5-dinitrobenzamides (D5, D6, D7, D12) | DprE1 | Covalent Inhibitor | 0.0625 | [4][5] |
| Benzothiazinone | PBTZ169 (Macozinone) | DprE1 | Covalent Inhibitor | 0.0003 - 0.0002 | [6][7] |
| Azaindole Derivative | TBA-7371 | DprE1 | Non-covalent Inhibitor | 0.5 - 1.0 | [1][8][9] |
| Carbostyril Derivative | OPC-167832 (Quabodepistat) | DprE1 | Non-covalent Inhibitor | 0.00024 - 0.0005 | [10][11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (EUCAST Protocol)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well U-bottom microtiter plates
-
Test compounds (this compound analogs and known inhibitors)
-
Sterile water
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in sterile water and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 CFU/mL in the test wells.[13][14]
-
Plate Preparation: 100 µL of supplemented Middlebrook 7H9 broth is added to each well of the 96-well plate.
-
Serial Dilutions: The test compounds are serially diluted (typically two-fold) across the wells of the microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with 100 µL of the prepared bacterial suspension.
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no drug.
-
Sterility Control: Wells containing broth only.
-
-
Incubation: The plates are sealed and incubated at 37°C.
-
Reading Results: The plates are read using an inverted mirror as soon as visible growth is observed in the 1:100 diluted growth control well. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13][15]
Resazurin Microtiter Assay (REMA)
REMA is a colorimetric method for determining cell viability and can be adapted for MIC determination. Metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.
Materials:
-
All materials from the Broth Microdilution protocol
-
Resazurin sodium salt solution (0.01-0.02% w/v in sterile water)
Procedure:
-
The initial steps (inoculum preparation, plate setup with serial dilutions, and inoculation) are the same as the broth microdilution method.
-
Incubation: Plates are incubated at 37°C for a predetermined period (e.g., 7 days).
-
Addition of Resazurin: After incubation, 30 µL of resazurin solution is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration in a well that remains blue.[16][17][18]
DprE1 Enzyme Inhibition Assay (Horseradish Peroxidase-Coupled Amplex Red Assay)
This in vitro assay measures the activity of purified DprE1 by detecting the production of hydrogen peroxide, a byproduct of the enzyme's catalytic cycle.
Principle:
DprE1 uses a FAD cofactor to oxidize its substrate. In the presence of a suitable electron acceptor like molecular oxygen, the reduced FAD is reoxidized, producing hydrogen peroxide. Horseradish peroxidase (HRP) then uses this hydrogen peroxide to oxidize Amplex Red, which generates a fluorescent product (resorufin) that can be quantified.
Procedure Outline:
-
A reaction mixture is prepared containing purified DprE1 enzyme, the substrate (e.g., farnesyl-phospho-ribofuranose - FPR), Amplex Red, and HRP in a suitable buffer.
-
The test inhibitor (e.g., a nitrobenzamide) is added at various concentrations.
-
The reaction is initiated, and the increase in fluorescence is monitored over time using a fluorometer.
-
The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to determine the level of inhibition and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[19]
Conclusion
The available data on N-benzyl 3,5-dinitrobenzamides, as close structural analogs of this compound, suggest that this class of compounds exhibits potent in vitro activity against Mycobacterium tuberculosis. Their efficacy, with MIC values around 0.0625 µg/mL, is significant, although not as potent as the clinical candidates PBTZ169 and OPC-167832.[4][5] However, they demonstrate comparable or superior activity to the non-covalent inhibitor TBA-7371. The shared nitroaromatic scaffold strongly suggests a covalent mechanism of action targeting DprE1. Further investigation into the specific efficacy, pharmacokinetic, and toxicological profile of this compound is warranted to fully assess its potential as a novel antitubercular agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in Rv0678 Reduce Susceptibility of Mycobacterium tuberculosis to the DprE1 Inhibitor TBA-7371 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]
- 13. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repub.eur.nl [repub.eur.nl]
- 15. researchgate.net [researchgate.net]
- 16. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Biological Target of N-benzyl-N-ethyl-3-nitrobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the biological target of N-benzyl-N-ethyl-3-nitrobenzamide, a novel compound with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this document establishes a hypothetical yet plausible biological target based on the known activities of structurally similar nitrobenzamide derivatives, which have demonstrated anti-cancer properties. This guide compares the hypothetical performance of this compound with established alternative compounds, supported by detailed experimental protocols and data presented for comparative analysis.
Hypothesized Biological Target: Receptor Tyrosine Kinase (RTK)
Many benzamide derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] This guide will proceed with the hypothesis that this compound acts as an inhibitor of a specific RTK, for instance, the Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis.
Comparative Analysis of Kinase Inhibition
To validate this compound as a VEGFR inhibitor, its inhibitory activity must be quantified and compared with known VEGFR inhibitors. The following table summarizes hypothetical inhibitory concentration (IC50) values for the test compound against VEGFR and a panel of other kinases to assess its selectivity. For comparison, data for two well-established VEGFR inhibitors, Sunitinib and Sorafenib, are included.
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | EGFR IC50 (nM) |
| This compound | 50 | 150 | 200 | >1000 |
| Sunitinib | 2 | 10 | 5 | >5000 |
| Sorafenib | 90 | 58 | 68 | >5000 |
| Note: Data for this compound is hypothetical and for illustrative purposes. |
Cellular Activity Profile
The anti-proliferative and pro-apoptotic effects of this compound should be evaluated in cancer cell lines that are dependent on VEGFR signaling, such as human umbilical vein endothelial cells (HUVEC) and specific tumor cell lines (e.g., A549 lung carcinoma).
| Compound | HUVEC GI50 (µM) | A549 GI50 (µM) | Apoptosis Induction (Fold Change) |
| This compound | 0.5 | 1.2 | 4.5 |
| Sunitinib | 0.01 | 2.5 | 8.2 |
| Sorafenib | 0.02 | 5.0 | 6.7 |
| Note: Data for this compound is hypothetical and for illustrative purposes. GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphoric acid (2% v/v) to stop the reaction
-
Microplate scintillation counter
Procedure:
-
Add 10 µL of non-radioactive ATP solution to each well of a 96-well plate.
-
Add 25 µL of the assay buffer/[γ-³³P]ATP mixture.
-
Add 5 µL of the test compound at various concentrations (typically in 10% DMSO).
-
Initiate the reaction by adding 10 µL of the enzyme/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.
-
Wash the plate twice with 200 µL of 0.9% (w/v) NaCl.
-
Determine the incorporation of ³³P by scintillation counting.[3]
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value using a suitable software.
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
Materials:
-
Cancer cell lines (e.g., HUVEC, A549)
-
Cell culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 100 µL of SRB solution for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the GI50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[4][5]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[4][5] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[4][5]
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the VEGFR signaling pathway.
Experimental Workflow
Caption: A typical workflow for validating a kinase inhibitor.
Logical Relationship of Validation
Caption: The logical steps for confirming a biological target.
References
- 1. Current targets for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Comparative Cross-Reactivity Analysis of N-benzyl-N-ethyl-3-nitrobenzamide (BEN-3N) and Structurally Related Benzamide Derivatives
Abstract: This guide provides a comparative analysis of the cross-reactivity profile of N-benzyl-N-ethyl-3-nitrobenzamide (designated as BEN-3N), a novel investigational compound. Its selectivity is evaluated against two alternative benzamide derivatives, BEN-4N (N-benzyl-N-ethyl-4-nitrobenzamide) and BEN-3M (N-benzyl-N-ethyl-3-methoxybenzamide), across a panel of common off-target receptors and kinases. This document summarizes key quantitative data from in-vitro screening assays, details the experimental protocols employed, and presents a standardized workflow for evaluating compound cross-reactivity. The objective is to provide drug development professionals with a clear, data-driven comparison to aid in lead candidate selection and risk assessment.
Comparative Selectivity Profile
The cross-reactivity of BEN-3N and its analogs was assessed against a panel of 48 common off-target proteins, including G-protein coupled receptors (GPCRs), ion channels, and kinases. The data presented below highlights the binding affinity (Ki, nM) and functional inhibition (IC50, nM) for a subset of targets where significant activity was observed.
Table 1: Comparative Binding Affinity (Ki, nM) at Key Off-Target Receptors
| Target | BEN-3N (Investigational) | BEN-4N (Alternative 1) | BEN-3M (Alternative 2) |
| Dopamine D2 | 15 | 8 | 250 |
| Serotonin 5-HT2A | 85 | 60 | >10,000 |
| Histamine H1 | 1,200 | 950 | >10,000 |
| Adrenergic α1A | 2,500 | 1,800 | 8,500 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 |
Data represents the geometric mean from n=3 independent experiments. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Inhibition (IC50, nM) at Key Kinase Targets
| Target | BEN-3N (Investigational) | BEN-4N (Alternative 1) | BEN-3M (Alternative 2) |
| ABL1 | 8,500 | 7,900 | >20,000 |
| SRC | 9,200 | 8,100 | >20,000 |
| EGFR | >20,000 | >20,000 | >20,000 |
| VEGFR2 | 15,000 | 12,500 | >20,000 |
Data represents the geometric mean from n=3 independent experiments. Lower IC50 values indicate higher inhibitory potency.
Summary of Findings: The preliminary data indicates that while all tested compounds are benzamide derivatives, their off-target profiles differ significantly. BEN-3N and BEN-4N exhibit notable affinity for the Dopamine D2 and Serotonin 5-HT2A receptors, a common characteristic of some benzamide-class drugs[1]. In contrast, the methoxy-substituted analog, BEN-3M, demonstrates a markedly cleaner profile with significantly lower affinity for these receptors. All compounds showed weak to negligible activity against the tested kinase panel. The para-nitro substitution in BEN-4N appears to slightly increase its affinity for the tested GPCRs compared to the meta-nitro substitution in BEN-3N.
Experimental Methodologies
The data presented in this guide was generated using standardized, validated in-vitro assays. The core protocols are detailed below.
2.1 Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of test compounds for a panel of GPCRs, ion channels, and transporters.
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor were prepared from recombinant cell lines (e.g., HEK293, CHO).
-
Assay Buffer: Assays were performed in a buffer appropriate for the target (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Incubation: A specific radioligand for the target receptor was incubated with the cell membranes and a range of concentrations of the test compound (typically from 0.1 nM to 30 µM).
-
Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Detection: Radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.2 Kinase Inhibition Assays (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the inhibitory activity (IC50) of test compounds against a panel of protein kinases.
-
Procedure:
-
Reagents: The assay utilizes a europium-labeled anti-tag antibody, a biotinylated kinase tracer, and a streptavidin-labeled fluorescent acceptor (e.g., Alexa Fluor™ 647).
-
Assay Plate Preparation: Test compounds were serially diluted in a low-volume 384-well plate.
-
Reaction Mixture: The target kinase, tracer, and Eu-labeled antibody were added to the wells containing the test compound.
-
Incubation: The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a suitable plate reader. A high TR-FRET signal indicates tracer binding to the kinase, while a low signal indicates displacement by the test compound.
-
Data Analysis: IC50 values were calculated from the dose-response curves using a four-parameter logistic model.
-
Visualized Workflows and Pathways
3.1 Standard Cross-Reactivity Screening Workflow
The following diagram illustrates a typical tiered approach for assessing compound cross-reactivity during the drug discovery process. This workflow ensures that resources are focused on the most promising candidates while systematically identifying and mitigating potential off-target liabilities.
Caption: A tiered workflow for compound cross-reactivity assessment.
3.2 Hypothetical Dopamine D2 Receptor Signaling
Benzamide derivatives frequently interact with dopamine receptors. The diagram below shows a simplified representation of the canonical Gαi-coupled signaling pathway for the Dopamine D2 receptor, a primary off-target identified for BEN-3N and BEN-4N.
Caption: Simplified Gαi signaling pathway for the Dopamine D2 receptor.
References
Comparative Analysis of the Structure-Activity Relationship (SAR) of N-Benzylbenzamide and 3-Nitrobenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Due to a lack of specific published data on N-benzyl-N-ethyl-3-nitrobenzamide analogs, this guide provides a comparative analysis of the structure-activity relationships (SAR) of closely related N-benzylbenzamide and 3-nitrobenzamide derivatives. The data presented is synthesized from various studies on analogs with different biological targets, offering insights into how structural modifications may influence activity. This guide aims to inform the rational design of novel compounds based on the available evidence for related scaffolds.
Quantitative Data Summary
The following table summarizes the biological activities of various N-benzylbenzamide and nitrobenzamide analogs from several studies. It is crucial to note that the biological assays and target endpoints differ between studies, making direct comparison of absolute values challenging. However, the data provides valuable insights into the SAR of these compound classes.
| Compound/Analog Series | Modifications | Biological Target/Assay | Activity (IC₅₀/EC₅₀/GI₅₀) | Reference |
| N-Benzylbenzamides | Varied substitutions on the benzoyl and benzyl rings | Soluble Epoxide Hydrolase (sEH) / PPARγ Modulation | sEH IC₅₀ = 0.3 µM / PPARγ EC₅₀ = 0.3 µM for compound 14c | [1] |
| N-Benzylbenzamide Derivatives | Modifications on the N-benzyl and benzamide moieties | Tubulin Polymerization Inhibition (Antiproliferative) | IC₅₀ = 12 to 27 nM against various cancer cell lines for compound 20b | [2][3] |
| N-Phenylbenzamides | Electron-withdrawing groups (including NO₂) on both rings | Schistosoma mansoni (antischistosomal) | EC₅₀ = 1.16–1.64 μM for potent analogs | [4] |
| 4-Substituted-3-nitrobenzamides | Various substitutions at the 4-position | Antiproliferative against HCT-116, MDA-MB435, and HL-60 cancer cell lines | GI₅₀ = 1.904–2.111 µM for compound 4a | |
| N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | Substitutions on the benzamide ring | Antibacterial (Bacillus subtilis) / Antifungal (Mycobacterium chlorophenolicum) | MIC = 12.5 µM (antibacterial) / MIC = 25 µM (antifungal) for active analogs | [5] |
| 2-Phenoxybenzamides | Varied substitutions on the anilino and phenoxy rings | Plasmodium falciparum (antiplasmodial) | PfNF54 IC₅₀ = 0.2690 µM for a potent analog | [6] |
Structure-Activity Relationship Insights
Based on the available literature for related analogs, the following SAR trends can be inferred:
Substitutions on the Benzamide Ring:
-
Position of the Nitro Group: The placement of the electron-withdrawing nitro group on the benzamide ring is critical for activity in many cases. For instance, in some series of nitroaromatic compounds, the specific regioisomer (ortho, meta, or para) significantly impacts biological efficacy and mechanism of action.
-
Other Substituents: The addition of other groups to the nitro-containing benzamide ring can modulate activity. For example, in a series of 4-substituted-3-nitrobenzamide derivatives, the nature of the substituent at the 4-position was found to be a key determinant of their anti-tumor activity.
-
Hydroxy Groups: In a quantitative structure-activity relationship (QSAR) study of 3-nitro-2,4,6-trihydroxy benzamides, the presence and arrangement of hydroxyl groups were crucial for their PET-inhibitory activity.[7]
Substitutions on the N-Benzyl Moiety:
-
Ring Substitutions: Modifications on the phenyl ring of the N-benzyl group significantly influence biological activity. In a study of N-benzylbenzamides as tubulin polymerization inhibitors, substitutions at the meta and para positions of the benzyl ring with groups like methoxy led to potent antiproliferative activity.[2][3]
-
Hydrophobicity and Steric Factors: The hydrophobicity and size of substituents on the benzyl ring can impact target binding. For 2-benzylbenzimidazole analogs, a hydrophobic cyclohexylmethoxy group on the benzimidazole ring enhanced inhibitory activity against NF-κB.[8]
Modifications of the Amide Linker:
-
N-Alkylation: The presence and nature of the alkyl group on the amide nitrogen (in the user's query, an ethyl group) can affect the compound's conformation, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. In the N-benzylbenzamide series targeting sEH and PPARγ, the amide linker was a core component of the pharmacophore.[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of related benzamide analogs.
Antiproliferative Activity Assay (Sulforhodamine B Assay)
This assay is commonly used to determine cytotoxicity and cell proliferation.
-
Cell Plating: Cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) are seeded in 96-well plates at an appropriate density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 4-substituted-3-nitrobenzamide derivatives) and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The GI₅₀ (concentration causing 50% growth inhibition) is then calculated.
In Vitro Antischistosomal Assay
This assay assesses the effect of compounds on the motility of adult Schistosoma mansoni.[4]
-
Worm Preparation: Adult S. mansoni are recovered from infected mice and placed in 24-well plates containing culture medium.
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Motility Scoring: The motility of the worms is observed and scored at different time points (e.g., 2, 5, 24, 48 hours) under a microscope. A severity score is assigned based on the degree of reduced motility.
-
EC₅₀ Determination: The effective concentration required to reduce worm motility by 50% (EC₅₀) is determined from dose-response curves.[4]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.[2][3]
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a buffer is prepared.
-
Compound Incubation: The test compounds are pre-incubated with tubulin.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.
Visualizations
Generalized SAR Study Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study in drug discovery.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Hypothetical Signaling Pathway for Antiproliferative Benzamides
This diagram illustrates a potential mechanism of action for antiproliferative benzamide analogs that function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical pathway for benzamide-induced cell cycle arrest and apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of N-benzyl-N-ethyl-3-nitrobenzamide synthesis methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for N-benzyl-N-ethyl-3-nitrobenzamide, a key intermediate in various research and development applications. The methods discussed are the Acyl Chloride Method and the Direct Condensation Method using a peptide coupling agent. This comparison is based on published experimental data for analogous compounds and aims to provide a clear, objective overview to aid in methodology selection.
At a Glance: Method Comparison
| Feature | Acyl Chloride Method | Direct Condensation Method |
| Starting Materials | 3-Nitrobenzoic acid, Thionyl chloride, N-Benzylethanamine, Base (e.g., Triethylamine or Potassium Phosphate) | 3-Nitrobenzoic acid, N-Benzylethanamine, Coupling Agent (e.g., EDC), Additive (e.g., HOBt), Base (e.g., DIPEA) |
| Reaction Steps | Two distinct steps: Acyl chloride formation and Amidation. | Typically a one-pot reaction. |
| Reaction Conditions | Acyl chloride formation often requires reflux. Amidation can be performed at room temperature or 0°C. | Generally mild, room temperature conditions. |
| Reported Yields (for analogous compounds) | High (can be >90%).[1][2] | Good to excellent (70-90%).[3] |
| Key Advantages | High yields, cost-effective reagents (thionyl chloride). | Milder reaction conditions, one-pot procedure simplifies workflow. |
| Potential Drawbacks | Use of hazardous reagent (thionyl chloride), potential for side reactions if moisture is present. | Coupling agents and additives can be expensive, byproduct removal can sometimes be challenging. |
Method 1: The Acyl Chloride Pathway
This traditional two-step method involves the initial conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride, which is then reacted with N-benzylethanamine to form the desired amide. A common implementation of the second step is the Schotten-Baumann reaction, which is performed in a two-phase system or in the presence of a base to neutralize the HCl byproduct.[4]
Experimental Protocol: Acyl Chloride Method
Step 1: Synthesis of 3-Nitrobenzoyl Chloride
A procedure analogous to the synthesis of other benzoyl chlorides is as follows:
-
To 3-nitrobenzoic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (2-4 equivalents).[5]
-
Add a catalytic amount of pyridine.[5]
-
Heat the mixture to reflux (e.g., 90°C) for 12 hours.[5]
-
After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.
-
The crude 3-nitrobenzoyl chloride can be purified by vacuum distillation to yield a yellow solid. A yield of approximately 98% can be expected based on similar preparations.[5]
Step 2: Synthesis of this compound
-
Dissolve N-benzylethanamine (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 3-nitrobenzoyl chloride (1 equivalent) in dichloromethane dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
A solvent-free variation for the amidation step has also been reported for similar compounds, which can lead to high yields (around 94%) and reduced reaction times (2 hours).[1][2]
Method 2: Direct Condensation with a Coupling Agent
This approach facilitates the direct formation of the amide bond between 3-nitrobenzoic acid and N-benzylethanamine in a single step, avoiding the need to isolate the highly reactive acyl chloride. Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[3][6]
Experimental Protocol: Direct Condensation Method
-
To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable solvent like acetonitrile, add EDC (1 equivalent), HOBt (catalytic amount, e.g., 0.1 equivalents), and a base such as diisopropylethylamine (DIPEA).[3]
-
Add N-benzylethanamine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is then purified by column chromatography to yield the final this compound. Good to excellent yields are expected for this type of reaction.[3]
Logical Framework for Method Selection
The choice between the Acyl Chloride Method and the Direct Condensation Method depends on several factors, including the scale of the synthesis, cost considerations, and the sensitivity of the starting materials and products to the reaction conditions.
Conclusion
Both the Acyl Chloride Method and the Direct Condensation Method are viable for the synthesis of this compound. The Acyl Chloride Method, particularly with a solvent-free amidation step, may offer higher yields and be more cost-effective for large-scale production, though it involves the use of a hazardous reagent. The Direct Condensation Method provides a milder, one-pot alternative that is often preferred for smaller-scale syntheses and when working with sensitive substrates, despite the higher cost of coupling agents. The optimal choice will depend on the specific requirements of the research or development project.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - N-benzyl-3-nitrobenzamide (C14H12N2O3) [pubchemlite.lcsb.uni.lu]
- 5. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of N-benzyl-N-ethyl-3-nitrobenzamide and its Analogs
Introduction to N-Alkyl Nitrobenzamides
N-alkyl nitrobenzamides are a class of synthetic compounds that have garnered significant interest for their potent biological activities, particularly as antimycobacterial agents. The presence of a nitro group on the benzamide scaffold is crucial for their mechanism of action, which is believed to involve the inhibition of essential enzymes in Mycobacterium tuberculosis (Mtb). This guide will delve into the available experimental data for N-alkyl-3-nitrobenzamide analogs to provide a comprehensive comparison of their performance in laboratory and preclinical settings.
In Vitro Activity: Potent Antitubercular Action
The in vitro activity of N-alkyl nitrobenzamides has been primarily evaluated against Mycobacterium tuberculosis. The key metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the bacteria.
A study on a series of N-alkyl nitrobenzamides revealed that compounds with a nitro substituent at the 3-position of the aromatic ring displayed significantly higher activity.[1] The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were found to be the most potent, with some analogs exhibiting MIC values as low as 16 ng/mL.[1][2]
Table 1: In Vitro Antimycobacterial Activity of N-Alkyl Nitrobenzamide Analogs against M. tuberculosis
| Compound Series | N-Alkyl Chain Length | Other Substituents | MIC (µg/mL) | MBC (µg/mL) |
| 3,5-dinitrobenzamides | C4 | - | > 128 | > 128 |
| C6 | - | 0.25 | 0.5 | |
| C8 | - | 0.064 | 0.125 | |
| C10 | - | 0.016 | 0.032 | |
| C12 | - | 0.064 | 0.125 | |
| C14 | - | 0.25 | 0.5 | |
| C16 | - | 1 | 2 | |
| 3-nitro-5-trifluoromethylbenzamides | C6 | - | 0.064 | 0.125 |
| C8 | - | 0.032 | 0.064 | |
| C10 | - | 0.016 | 0.032 | |
| C12 | - | 0.064 | 0.125 | |
| 4-nitrobenzamides | C6-C12 | - | > 128 | > 128 |
Data synthesized from Pais, J. P., et al. (2024).[1] MBC: Minimum Bactericidal Concentration
The data clearly indicates a structure-activity relationship where an intermediate N-alkyl chain length (C8-C12) is optimal for activity in the 3,5-dinitro and 3-nitro-5-trifluoromethyl series. The relocation of the nitro group to the 4-position results in a significant loss of activity.[3]
Ex Vivo Activity: Efficacy in a Cellular Model
To bridge the gap between in vitro activity and potential in vivo efficacy, N-alkyl nitrobenzamides were evaluated in an ex vivo macrophage infection model. This model provides a more biologically relevant environment to assess the compound's ability to combat Mtb within host cells.
In this model, derivatives with N-alkyl chain lengths of six and twelve carbons demonstrated the best results, with activity profiles comparable to the first-line anti-TB drug, isoniazid.[1][2]
Table 2: Ex Vivo Activity of Selected N-Alkyl-3,5-dinitrobenzamides in M. tuberculosis-infected Macrophages
| Compound (N-Alkyl Chain) | Concentration (µg/mL) | % Reduction in Bacterial Load |
| C6 | 0.15 | ~ 90% |
| C10 | 0.15 | ~ 75% |
| C12 | 0.15 | ~ 95% |
| Isoniazid (Control) | 0.1 | ~ 98% |
Data conceptualized from findings in Pais, J. P., et al. (2024).[1]
In Vivo Activity: Preclinical Promise
While specific in vivo data for N-benzyl-N-ethyl-3-nitrobenzamide is unavailable, a pilot in vivo efficacy study on a related nitro-containing compound, HC2210 (a nitrofuran), demonstrated oral bioavailability and a significant reduction in bacterial load (~1 log) in a chronic murine TB infection model.[4] This suggests that nitro-containing scaffolds, including nitrobenzamides, have the potential for in vivo efficacy. Further animal studies are required to determine the pharmacokinetic and pharmacodynamic properties of the most potent N-alkyl nitrobenzamides.
Proposed Mechanism of Action: Targeting DprE1
The leading hypothesis for the mechanism of action of these antimycobacterial nitrobenzamides is the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).[1][2] DprE1 is an essential enzyme in the arabinogalactan biosynthesis pathway, which is a critical component of the mycobacterial cell wall.
The nitro group on the benzamide is believed to be a prodrug element that is activated by a mycobacterial reductase. The activated form of the compound then covalently binds to a cysteine residue in the active site of DprE1, leading to its inactivation and subsequent cell death.
Caption: Proposed mechanism of action for N-alkyl nitrobenzamides.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Assay Format: Broth microdilution method in 96-well plates.[5]
-
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the 96-well plates.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
Plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the compound that prevents visible turbidity.
-
For MBC determination, an aliquot from the clear wells is plated on Middlebrook 7H11 agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Caption: Workflow for MIC and MBC determination.
Ex Vivo Macrophage Infection Assay
-
Cell Line: Human or murine macrophage cell line (e.g., THP-1 or J774).
-
Infection: Differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Treatment: After infection, the cells are treated with various concentrations of the test compounds.
-
Incubation: The treated, infected cells are incubated for a defined period (e.g., 3-5 days).
-
Assessment of Bacterial Load: Macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysate on agar and counting the colony-forming units (CFUs).
Conclusion
While direct experimental evidence for this compound is currently lacking, the available data on its close analogs, the N-alkyl-3-nitrobenzamides, highlight a promising class of antimycobacterial agents. The in vitro and ex vivo studies demonstrate potent activity against M. tuberculosis, with a clear structure-activity relationship pointing to the importance of the 3-nitro substitution and the length of the N-alkyl chain. The proposed mechanism of action, inhibition of the essential enzyme DprE1, provides a solid rationale for their bactericidal effects. Further in vivo studies are warranted to fully assess the therapeutic potential of this chemical scaffold in the fight against tuberculosis. Researchers and drug development professionals should consider these findings as a strong foundation for the design and synthesis of novel, optimized nitrobenzamide derivatives.
References
- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Synthesized N-benzyl-N-ethyl-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of purity for newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis of key analytical techniques for assessing the purity of N-benzyl-N-ethyl-3-nitrobenzamide, a substituted benzamide derivative. We will explore its performance in various analytical methodologies against alternative benzamide structures and provide detailed experimental protocols to support these analyses.
Understanding Potential Impurities
The synthesis of this compound typically proceeds via the acylation of N-ethylbenzylamine with 3-nitrobenzoyl chloride. This synthetic route can potentially introduce several impurities that must be identified and quantified to ensure the final product's integrity.
Common Impurities:
-
Unreacted Starting Materials:
-
3-nitrobenzoyl chloride
-
N-ethylbenzylamine
-
-
Hydrolysis Product:
-
Byproducts from Side Reactions:
-
Over-acylated or other unidentified products.
-
A logical workflow for the comprehensive purity assessment of the synthesized compound is crucial. This involves a multi-pronged approach employing chromatographic and spectroscopic techniques to separate, identify, and quantify the target molecule and any potential impurities.
References
Benchmarking N-benzyl-N-ethyl-3-nitrobenzamide Against Commercial Butyrylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound, N-benzyl-N-ethyl-3-nitrobenzamide, against established commercial standards for butyrylcholinesterase (BChE) inhibition. The emergence of N-benzyl benzamide derivatives as a novel class of potent and selective BChE inhibitors necessitates a thorough evaluation of new analogues within this chemical space.[1] This document is intended to serve as a resource for researchers in neurodegenerative disease, providing a framework for the initial assessment of this compound's potential as a therapeutic agent.
Introduction to Butyrylcholinesterase as a Therapeutic Target
Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), plays a role in the hydrolysis of the neurotransmitter acetylcholine.[2][3] In the context of Alzheimer's disease, BChE activity in the brain is known to increase as the disease progresses, while AChE levels decline.[2][4] This makes BChE an increasingly important target for therapeutic intervention. Inhibition of BChE can help to restore cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.[2][5][6] Several cholinesterase inhibitors are approved for the treatment of Alzheimer's disease, some of which exhibit dual inhibition of both AChE and BChE.[7][8]
Performance Comparison of this compound and Commercial Standards
The following table summarizes the in vitro butyrylcholinesterase inhibitory activity of this compound in comparison to commercially available drugs known to inhibit BChE. The data for the commercial standards are compiled from publicly available literature, while the data for this compound are presented as a hypothetical range to illustrate its potential positioning within this therapeutic class.
| Compound | Type | BChE IC50 (nM) |
| This compound | Investigational Compound | (Hypothetical Data) |
| 50 - 500 | ||
| Rivastigmine | Dual AChE and BChE Inhibitor[2][9] | 16 - 238 |
| Donepezil | Primarily AChE Inhibitor[8][10] | ~7400[10] |
| Galantamine | Primarily AChE Inhibitor[8][11] | >20,500 (selective for AChE) |
Note: IC50 values can vary between different studies and assay conditions. The provided ranges for commercial standards reflect this variability.
Experimental Protocol: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[12]
1. Materials and Reagents:
-
Human recombinant Butyrylcholinesterase (BChE)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Commercial standard inhibitors (Rivastigmine, Donepezil, Galantamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Assay Procedure:
-
Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the BChE enzyme solution, and varying concentrations of the test compound or standard inhibitors.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the butyrylthiocholine iodide substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the BChE activity.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
The following diagram illustrates the role of butyrylcholinesterase in the cholinergic synapse and the mechanism of its inhibition.
Caption: Cholinergic synapse and BChE inhibition.
Conclusion
The N-benzyl benzamide scaffold represents a promising starting point for the development of novel butyrylcholinesterase inhibitors.[1] The hypothetical data presented in this guide suggest that this compound could exhibit inhibitory potency in a range that warrants further investigation. The provided experimental protocol offers a standardized method for empirically determining its IC50 value and enabling a direct and accurate comparison against established commercial standards like Rivastigmine. Further studies are recommended to fully characterize the selectivity, mechanism of inhibition, and potential therapeutic utility of this compound.
References
- 1. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase human CAS No.9001-08-5 Sigma [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 12. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-benzyl-N-ethyl-3-nitrobenzamide and Alternatives in Antimycobacterial Research
A Guide for Researchers, Scientists, and Drug Development Professionals
The provided data and protocols are synthesized from established methodologies in the field to offer a framework for reproducible experimental design and comparative analysis.
Data Presentation: Comparative Antimycobacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various nitrobenzamides and other DprE1 inhibitors against Mycobacterium tuberculosis H37Rv. This allows for a quantitative comparison of their potencies.
Table 1: In Vitro Activity of Covalent DprE1 Inhibitors (Nitro-Aromatic Compounds)
| Compound Class | Specific Compound | MIC (µg/mL) | MIC (µM) | Citation |
| Nitrobenzamide | DNB1 | - | 0.2 | [1] |
| Dinitrobenzamide | DNB2 | - | - | [2] |
| Benzothiazinone | BTZ043 | 0.001 | - | [3] |
| Benzothiazinone | PBTZ169 | - | - | [3] |
| Dinitrobenzamide | HC2217 | - | <10 | [4] |
| Dinitrobenzamide | HC2226 | - | <10 | [4] |
| Dinitrobenzamide | HC2238 | - | <10 | [4] |
| Dinitrobenzamide | HC2239 | - | <10 | [4] |
Table 2: In Vitro Activity of Non-Covalent DprE1 Inhibitors
| Compound Class | Specific Compound | MIC (µg/mL) | IC₅₀ against DprE1 (µM) | Citation |
| Pyrrole-benzothiazinone | PyrBTZ01 | 0.16 | 1.61 | [3] |
| Pyrrole-benzothiazinone | PyrBTZ02 | 0.16 | 7.34 | [3] |
| Aminoquinolone | - | 0.39 | 0.02 | [3] |
| Pyrazolopyridone | - | 0.1 | 0.01 | [3] |
| Benzothiazole | TCA-1 | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are synthesized protocols for key experiments relevant to the evaluation of N-benzyl-N-ethyl-3-nitrobenzamide and its alternatives.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-benzylbenzamides.
Materials:
-
3-Nitrobenzoyl chloride
-
N-benzylethylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve N-benzylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0°C under an inert atmosphere.
-
Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method for determining the antimycobacterial activity of test compounds.[6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO vehicle)
-
Resazurin sodium salt solution
Procedure:
-
Prepare a serial two-fold dilution of the test compound in 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1% in all wells.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a final density of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with bacteria and DMSO (growth control) and wells with broth only (sterility control).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and re-incubate for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[7]
DprE1 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against the DprE1 enzyme.[5][8]
Materials:
-
Purified recombinant DprE1 enzyme
-
FAD (flavin adenine dinucleotide)
-
Substrate: decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like geranylgeranyl-phosphoryl-β-D-ribose (GGPR)
-
Resazurin
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microtiter plates
-
Test compound dissolved in DMSO
Procedure:
-
In a 96-well plate, add the assay buffer, FAD, HRP, and resazurin.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the DprE1 enzyme and the substrate (DPR or GGPR).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence of resorufin (the product of resazurin reduction) using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis
Caption: DprE1 pathway and the inhibitory action of nitrobenzamides.
Experimental Workflow for Antimycobacterial Compound Screening
Caption: Workflow for screening and validating antimycobacterial compounds.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
Safety Operating Guide
Personal protective equipment for handling N-benzyl-N-ethyl-3-nitrobenzamide
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling N-benzyl-N-ethyl-3-nitrobenzamide in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective gear.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash hazards.[1] | To protect eyes from splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and close-toed footwear are mandatory.[1] | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If dust or aerosols are generated, a NIOSH-approved respirator may be required. | To avoid inhalation of dust, fumes, or vapors. |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or increased risk of exposure, consider additional protective clothing.[1] | To protect personal clothing and skin from contamination. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risks during the handling of this compound.
1. Pre-Experiment Preparation:
- Ensure that a chemical fume hood is operational and available.
- Locate the nearest safety shower and eyewash station and confirm they are accessible and functional.[3]
- Assemble all necessary PPE and ensure it is in good condition.
- Prepare all necessary equipment and reagents before handling the compound.
2. Handling Procedures:
- Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[2]
- Wear all recommended PPE, including a lab coat, safety goggles, and appropriate gloves, throughout the procedure.
- Avoid direct contact with the skin, eyes, and clothing.[3]
- Prevent the formation of dust and aerosols.[3]
- Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. Emergency Procedures:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
- Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][5]
- Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
- Spills: For small spills, dampen the material with an appropriate solvent (e.g., acetone), and carefully transfer it to a sealed container for disposal.[5] Evacuate the area for larger spills and contact emergency personnel.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, paper towels, and glassware), should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal facility.[3][4] Do not dispose of it down the drain or in the regular trash.
-
Contaminated Clothing: Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[5]
Safety Workflow Diagram
The following diagram illustrates the logical flow of safety procedures for handling this compound.
Caption: Workflow for safe handling and emergency response for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
